Methyl 5-hydroxypyridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYXDDHGPXWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405832 | |
| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-12-2 | |
| Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of methyl 5-hydroxypyridine-2-carboxylate, a pyridine derivative of interest in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and logical workflows used to confirm the molecule's structural identity, presenting a complete picture for researchers and developers.
Chemical Identity and Properties
This compound is a heterocyclic compound with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1][2] Its unique structure, featuring both a hydroxyl and a methyl ester group on a pyridine ring, gives rise to its specific chemical and physical properties.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 30766-12-2 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Off-white to pink solid |
Spectroscopic Data for Structure Confirmation
The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
| Data not available in search results | - | - | - |
Table 3: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
| Data not available in search results | - |
Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when available.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to its molecular weight.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 153 | [M]⁺, Molecular Ion |
| Further fragmentation data not available | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad peak expected ~3400-3200 | Broad | O-H stretch (hydroxyl group) |
| Peak expected ~3100-3000 | Medium | C-H stretch (aromatic) |
| Peak expected ~2950 | Medium | C-H stretch (methyl group) |
| Strong peak expected ~1720-1700 | Strong | C=O stretch (ester carbonyl) |
| Peaks expected ~1600, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| Peak expected ~1250 | Strong | C-O stretch (ester) |
Note: The IR data presented is based on characteristic functional group absorptions and awaits experimental verification for this specific molecule.
Experimental Protocols
The synthesis and characterization of this compound are crucial for its study and application.
Synthesis of this compound
Two primary synthetic routes are reported for the preparation of this compound.
Method A: Fischer Esterification of 5-hydroxypyridine-2-carboxylic acid
This method involves the direct esterification of the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-hydroxypyridine-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
Reaction Condition: The reaction mixture is heated at reflux for a specified period to drive the equilibrium towards the ester product.
-
Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be further purified by column chromatography or recrystallization.
Method B: Catalytic Hydrogenation of Methyl 5-(benzyloxy)picolinate
This alternative route involves the deprotection of a benzyl-protected precursor.
Experimental Protocol:
-
Reaction Setup: Methyl 5-(benzyloxy)picolinate is dissolved in a suitable solvent such as ethanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
Reaction Condition: The reaction mixture is subjected to hydrogenation, typically using a hydrogen balloon or a Parr hydrogenator, at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is to be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are to be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the structure elucidation process.
Caption: Chemical structure of this compound.
References
physical and chemical properties of Methyl 5-hydroxypyridine-2-carboxylate
An In-depth Technical Guide to Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a phenolic acid naturally occurring in the stems of Mahonia fortunei.[1][2][3][4] This molecule has garnered interest within the scientific community for its demonstrated anti-inflammatory properties, specifically its ability to inhibit nitric oxide (NO) production in vitro without inducing cytotoxicity.[1][3][4][5] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its proposed mechanism of action.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in experimental settings.
Identifiers and Chemical Structure
| Property | Value |
| IUPAC Name | This compound[6] |
| Synonyms | Methyl 5-hydroxypicolinate, 5-Hydroxy-pyridine-2-carboxylic acid methyl ester[6][7] |
| CAS Number | 30766-12-2[1][2][3][4][6][7] |
| Molecular Formula | C₇H₇NO₃[1][3][4][6] |
| Molecular Weight | 153.14 g/mol [1][3][4][5][6] |
| InChI Key | YYAYXDDHGPXWTA-UHFFFAOYSA-N[6] |
| SMILES | COC(=O)C1=NC=C(C=C1)O[1][4][6] |
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to pink solid[1] | MedchemExpress |
| Melting Point | 191.5 - 192.5 °C[7] | PrepChem |
| Solubility | DMSO: 50 mg/mL (326.51 mM)[1][3][4] | MedchemExpress, GlpBio |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[1] | MedchemExpress |
Note: Ultrasonic assistance is recommended for dissolution in DMSO. The hygroscopic nature of DMSO can significantly impact solubility, and using newly opened solvent is advised.[1]
Spectral Data
| Analysis | Data |
| LC-MS | Calculated [M+H]⁺ m/z = 154.1; Measured [M+H]⁺ m/z = 154.1[2] |
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of nitric oxide (NO) production. In studies involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage and BV2 microglial cell lines, the compound demonstrated significant NO inhibition with IC₅₀ values of 115.67 µM and 118.80 µM, respectively.[1][3][4][5] Importantly, it did not show any cytotoxic effects at concentrations up to 200 µM.[1][3][4][5]
This activity suggests a potential role in modulating inflammatory pathways. LPS is known to activate Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO, a key inflammatory mediator. The inhibitory action of this compound likely interferes with this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to Methyl 5-hydroxypyridine-2-carboxylate (CAS: 30766-12-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-hydroxypyridine-2-carboxylate, a phenolic acid with noteworthy biological activities. The information is curated for professionals in research and development, with a focus on its chemical properties, synthesis, and biological applications, particularly its role as an inhibitor of nitric oxide production.
Chemical and Physical Properties
This compound is a pyridine alkaloid that has been isolated from natural sources such as the stems of Mahonia fortunei and Desmodium uncinatum DC.[1] It is an off-white to pink solid compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30766-12-2 | [1][2] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Off-white to pink solid | [1] |
| Melting Point | 191.5-192.5 °C | [3] |
| Solubility | DMSO: 50 mg/mL (326.51 mM) (ultrasonication may be required) | [1] |
| SMILES | O=C(C1=NC=C(O)C=C1)OC | [1] |
| InChI | InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | [4] |
| InChIKey | YYAYXDDHGPXWTA-UHFFFAOYSA-N | [4] |
Note on Spectroscopic Data: While commercial suppliers indicate the availability of 1H NMR, 13C NMR, and LCMS data, these spectra were not publicly available in the searched literature. Researchers are advised to acquire this data from commercial sources or through their own analytical characterization. A patent for a structurally similar compound, 5-bromo-2-hydroxy-isonicotinic acid methyl ester, provides the following spectral data which may offer some comparative insight: 1H NMR (600MHz, DMSO-d6), δ: 12.203(s, 1H); 7.91(s, 1H); 6.72(s, 1H); 3.85(s, 3H). IR(KBr), v, cm-1: 3020, 2960, 2860, 1668, 1555, 1465, 1230, 575. ESI-MS, m/z(%): 232(100, [M+H]+).[5]
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported in the literature.
Method 1: Catalytic Hydrogenation
This method involves the debenzylation of a protected precursor, 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, via catalytic hydrogenation.[3]
Experimental Protocol:
-
A mixture of 7.9 g of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, 100 ml of 75% aqueous ethanol, and 0.2 g of 5% palladium on carbon is prepared.
-
The mixture is hydrogenated at 47 psi at room temperature.
-
Upon the theoretical uptake of hydrogen, the mixture is filtered to remove the catalyst.
-
The filtrate is then evaporated under reduced pressure to yield this compound.
-
The resulting product has a reported melting point of 191.5-192.5 °C.[3]
Method 2: Fischer Esterification
This protocol describes the direct esterification of 5-hydroxypyridine-2-carboxylic acid.[2]
Experimental Protocol:
-
To a solution of 5-hydroxypyridine-2-carboxylic acid (5.01 g, 36.0 mmol) in methanol (70 mL), sulfuric acid (5.8 mL, 110 mmol) is added slowly and dropwise.
-
The reaction mixture is stirred overnight at 75 °C.
-
After cooling, the reaction is quenched, and the product is extracted.
-
The organic phases are concentrated under reduced pressure to yield the solid product.
-
This method reports a yield of 96% (5.3 g) and the product can often be used without further purification.[2]
-
LCMS analysis for the product should show [M+H]⁺ at m/z = 154.1.[2]
Biological Activity and Applications
This compound has demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide (NO) production in vitro.[6][7]
Table 2: In Vitro Nitric Oxide (NO) Inhibitory Activity
| Cell Line | Stimulant | IC₅₀ (µM) | Cytotoxicity | Source |
| RAW264.7 (murine macrophages) | LPS | 115.67 | No cytotoxic effects observed from 6.25-200 µM | [6][7] |
| BV2 (murine microglia) | LPS | 118.80 | No cytotoxic effects observed from 6.25-200 µM | [6] |
This inhibitory activity on NO production suggests potential therapeutic applications in inflammatory diseases where excessive NO is a key pathological mediator.
Mechanism of Action: Inhibition of LPS-Induced NO Production
In murine macrophages like RAW264.7, the production of nitric oxide is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The signaling cascade initiated by LPS binding to its receptor complex (TLR4/MD-2) leads to the activation of the transcription factor NF-κB, which in turn drives the expression of the Nos2 gene (encoding iNOS).[8][9][10] this compound likely exerts its effect by interfering with this pathway, leading to a reduction in iNOS expression and subsequent NO production.
References
- 1. Validate User [ashpublications.org]
- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. LPS-stimulated NF-κB p65 dynamic response marks the initiation of TNF expression and transition to IL-10 expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB mediates lipopolysaccharide-induced alternative pre-mRNA splicing of MyD88 in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB p65 and TCF-4 interactions are associated with LPS-stimulated IL-6 secretion of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Bioactivity of Methyl 5-hydroxypyridine-2-carboxylate in Mahonia fortunei
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Methyl 5-hydroxypyridine-2-carboxylate, a phenolic acid identified in the stems of Mahonia fortunei. While the genus Mahonia is renowned for its rich content of isoquinoline alkaloids, the presence of this distinct pyridine derivative highlights the chemical diversity of this plant. This guide details its known natural occurrence, physicochemical properties, and established biological activities, with a focus on its inhibitory effects on nitric oxide (NO) production. Detailed, generalized experimental protocols for its isolation, quantification, and the assessment of its bioactivity are provided to facilitate further research. Additionally, a proposed signaling pathway for its anti-inflammatory action is visualized.
Introduction
Mahonia fortunei, a member of the Berberidaceae family, is a traditional Chinese medicinal plant recognized for its diverse alkaloidal composition, including berberine, palmatine, and jatrorrhizine.[1] These alkaloids are known to possess a wide range of pharmacological effects, such as antimicrobial, anti-inflammatory, and hepatoprotective properties.[2] However, phytochemical investigations have revealed the presence of non-alkaloidal compounds that contribute to the plant's bioactivity. Among these is this compound, a phenolic acid also referred to as 5-hydroxypicolinic acid methyl ester.[3] This compound has garnered scientific interest due to its demonstrated in-vitro anti-inflammatory properties, specifically the inhibition of nitric oxide (NO), a key mediator in inflammatory processes.[4][5] This guide serves as a technical resource, consolidating the current knowledge on this compound and providing methodologies for its study.
Physicochemical Properties and Quantitative Data
The fundamental properties of this compound are summarized below. To date, quantitative data in the literature is primarily focused on its bioactivity rather than its concentration in Mahonia fortunei.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 5-hydroxypicolinic acid methyl ester | [3] |
| CAS Number | 30766-12-2 | [4] |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Appearance | Solid | [4] |
| Solubility | DMSO: 50 mg/mL (326.50 mM) | [5] |
Table 2: In Vitro Bioactivity Data
| Assay | Cell Line | IC₅₀ Value | Source |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 | 115.67 µM | [5] |
| Nitric Oxide (NO) Inhibition | LPS-stimulated BV2 | 118.80 µM | [5] |
Note: The compound did not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 µM.[5]
Natural Occurrence and Biosynthesis
This compound has been identified in the stems of Mahonia fortunei.[3][4][5] While the genus Mahonia is predominantly known for isoquinoline alkaloids, this pyridine derivative represents a different class of secondary metabolites within the plant.
The specific biosynthetic pathway for this compound in Mahonia fortunei has not been elucidated in the available literature. In plants, pyridine and its derivatives can be synthesized through various pathways, often involving precursors from primary metabolism such as aspartate and dihydroxyacetone phosphate. However, without specific studies in Mahonia, any proposed pathway would be speculative. Further research involving isotopic labeling studies is required to determine its precise biosynthetic origin.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the isolation, quantification, and bioactivity assessment of this compound. These protocols are based on standard phytochemical and pharmacological techniques.
Generalized Protocol for Isolation and Purification
This protocol outlines a standard procedure for the extraction and chromatographic separation of this compound from Mahonia fortunei stems.
Caption: Generalized workflow for the isolation and purification of this compound.
-
Plant Material Preparation: Air-dry the stems of Mahonia fortunei at room temperature and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, repeating the process three times.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning successively with ethyl acetate. The phenolic nature of the target compound suggests it will partition into the ethyl acetate fraction.
-
Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient solvent system, such as hexane-ethyl acetate, starting with a low polarity and gradually increasing it.
-
Fraction Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and UV visualization.
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system.
-
Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation.
Generalized Protocol for Quantification via HPLC
This protocol describes a method for the quantitative analysis of this compound in plant extracts.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in HPLC-grade methanol. Generate a series of standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Extract a known weight of powdered Mahonia fortunei stems using a precise volume of methanol. Sonicate for 30 minutes and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before analysis.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the standard (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the prepared plant extract samples.
-
Calculation: Determine the concentration of this compound in the samples by comparing their peak areas to the standard calibration curve. Express the final concentration as mg per gram of dry weight (mg/g DW).
Protocol for Nitric Oxide (NO) Inhibition Assay
This protocol details the procedure to assess the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 murine macrophage cells.[1][2][6]
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[2]
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media; final DMSO concentration <0.1%) for 30 minutes.
-
Stimulation: Following treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 20-24 hours.[1][2] Include wells with cells and media only (negative control) and cells with LPS only (positive control).
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Cell Viability Assay (MTT Assay): Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[1][6]
Biological Activity and Signaling Pathway
The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[5] In inflammatory conditions, macrophages are stimulated by endotoxins like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS). This enzyme produces large quantities of NO, which can contribute to tissue damage and chronic inflammation.
Phenolic compounds are known to interfere with this process through various mechanisms, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][7] NF-κB is a crucial transcription factor that controls the expression of pro-inflammatory genes, including iNOS. By inhibiting the activation of NF-κB, phenolic compounds can suppress the transcription of the iNOS gene, leading to reduced iNOS protein expression and consequently, lower NO production.
Caption: Generalized signaling pathway for NO inhibition by phenolic compounds in LPS-stimulated macrophages.
Conclusion
This compound is a noteworthy phenolic acid naturally occurring in Mahonia fortunei. Its ability to inhibit nitric oxide production in vitro suggests potential anti-inflammatory properties that warrant further investigation. This technical guide provides a foundational resource for researchers, offering generalized yet detailed protocols for the isolation, quantification, and bioactivity assessment of this compound. Future research should focus on elucidating its specific biosynthetic pathway in Mahonia fortunei, quantifying its concentration in various plant parts, and exploring its in vivo efficacy and mechanism of action to fully understand its therapeutic potential.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxypyridine-2-carboxylate is a phenolic acid that has been isolated from the stems of the plant Mahonia fortunei.[1][2][3][4] This natural compound has garnered interest within the scientific community due to its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound, with a focus on its in vitro effects. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 30766-12-2 | [1] |
| Molecular Formula | C₇H₇NO₃ | N/A |
| Molecular Weight | 153.14 g/mol | N/A |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| Purity | Typically >98% | [4] |
Biological Activity
The primary biological activity identified for this compound is its anti-inflammatory effect, specifically its ability to inhibit the production of nitric oxide (NO).
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. This compound has been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.[1][4]
Quantitative Data
The inhibitory potency of this compound on NO production has been quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Stimulus | IC50 (µM) | Reference |
| RAW264.7 (macrophage) | LPS | 115.67 | [4] |
| BV2 (microglia) | LPS | 118.80 | [4] |
Cytotoxicity
Importantly, this compound did not exhibit significant cytotoxic effects in RAW264.7 and BV2 cells at concentrations up to 200 µM, suggesting that its NO inhibitory activity is not a result of general cell toxicity.[4]
Mechanism of Action
The precise molecular mechanism by which this compound inhibits NO production has not been fully elucidated in the available literature. However, based on its inhibitory action in LPS-stimulated macrophages, a plausible mechanism involves the modulation of inflammatory signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS). A general representation of this signaling cascade is depicted below. It is hypothesized that the compound may interfere with upstream signaling components such as the NF-κB or MAPK pathways, which are known to be activated by LPS and are critical for iNOS gene expression.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in this guide.
Nitric Oxide Inhibition Assay
This protocol describes a common method for quantifying nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW264.7 or BV2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 or BV2 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to each well (except for the negative control wells).
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well containing the supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of NO inhibition for each concentration of the compound relative to the LPS-only treated cells.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed biological effects are not due to cell death. A common method for this is the MTT assay.
Materials:
-
Cells treated as in the NO inhibition assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the cells with this compound and LPS as described in the NO inhibition assay protocol.
-
MTT Addition: After the 24-hour incubation with LPS, add 20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control cells.
Conclusion
This compound, a natural product from Mahonia fortunei, demonstrates clear anti-inflammatory potential through the inhibition of nitric oxide production in vitro.[1][4] The available data provides a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on elucidating the precise molecular mechanism of action, including its effects on key inflammatory signaling pathways and gene expression. In vivo studies are also warranted to evaluate its efficacy and safety in animal models of inflammation. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
An In-depth Technical Guide on the Core Mechanism of Action of Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxypyridine-2-carboxylate is a phenolic acid that has demonstrated notable biological activity, particularly in the context of inflammation.[1][2][3] Found in the stems of Mahonia fortunei, this compound has been the subject of in vitro studies to elucidate its mechanism of action.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanism of action, with a focus on its inhibitory effects on nitric oxide (NO) production. Detailed experimental protocols, quantitative data, and visual representations of the associated pathways are presented to support further research and drug development efforts.
Introduction
This compound is a small molecule with the chemical formula C₇H₇NO₃.[5] Its structure, featuring a pyridine ring with hydroxyl and methyl carboxylate substitutions, is key to its biological function. The primary reported mechanism of action is the inhibition of nitric oxide (NO) production in inflammatory contexts.[1][2] This document will delve into the specifics of this inhibitory action, providing the necessary technical details for researchers in the field.
Core Mechanism of Action: Inhibition of Nitric Oxide Production
The principal established in vitro activity of this compound is its ability to inhibit the production of nitric oxide (NO).[1][2][3] This effect has been observed in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[1][2]
Signaling Pathway
The inhibitory effect on NO production is understood to occur within the broader inflammatory signaling cascade initiated by LPS. While the precise molecular target of this compound within this pathway has not been definitively identified, the downstream effect is a reduction in the activity of nitric oxide synthases (NOS), the enzymes responsible for NO production.
Caption: Presumed signaling pathway of LPS-induced NO production and inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in different cell lines. The half-maximal inhibitory concentration (IC50) values for NO inhibition are summarized below.
| Cell Line | Stimulant | IC50 (µM) | Reference |
| RAW264.7 (murine macrophage) | LPS | 115.67 | [1] |
| BV2 (murine microglial) | LPS | 118.80 | [1] |
Importantly, the compound did not exhibit cytotoxic effects at concentrations ranging from 6.25 to 200 µM, indicating that the observed NO inhibition is not a result of cell death.[1][2]
Potential as a Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitor
While the primary reported activity is NO inhibition, the chemical structure of this compound bears resemblance to known inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[6] These enzymes are critical regulators of the cellular response to hypoxia.[7] Inhibition of PHDs leads to the stabilization of HIF-1α, a transcription factor that upregulates genes involved in processes such as erythropoiesis and angiogenesis.[7]
Further research is warranted to investigate whether this compound acts as a PHD inhibitor. This line of inquiry could open up new therapeutic applications for this compound, particularly in the context of anemia and ischemic diseases.[6][7]
Caption: Hypothesized mechanism of this compound as a HIF prolyl hydroxylase inhibitor.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: RAW264.7 murine macrophage cells and BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay (Griess Test)
-
Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Caption: Experimental workflow for the Griess test to measure nitric oxide production.
Cell Viability Assay (MTT Assay)
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the 24-hour treatment period, remove the culture medium.
-
Add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the esterification of 5-hydroxypyridine-2-carboxylic acid.[4]
-
Starting Material: 5-hydroxypyridine-2-carboxylic acid.
-
Reagents: Methanol (solvent and reactant) and a strong acid catalyst such as sulfuric acid.
-
Procedure:
-
Suspend 5-hydroxypyridine-2-carboxylic acid in methanol.
-
Slowly add concentrated sulfuric acid dropwise.
-
Heat the reaction mixture (e.g., to 75°C) and stir overnight.
-
After the reaction is complete, the product can be isolated and purified.
-
Another reported synthesis involves the hydrogenation of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester using a palladium on carbon catalyst.[8]
Conclusion
This compound demonstrates a clear in vitro mechanism of action through the inhibition of nitric oxide production in stimulated immune cells. The provided quantitative data and experimental protocols offer a solid foundation for researchers to further investigate this compound. The potential for this molecule to also act as a HIF prolyl hydroxylase inhibitor presents an exciting avenue for future research. A deeper understanding of its molecular targets and downstream effects will be crucial for its potential development as a therapeutic agent for inflammatory and potentially ischemic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 5. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review [mdpi.com]
- 8. prepchem.com [prepchem.com]
In Vitro Nitric Oxide Inhibitory Effects of Methyl 5-hydroxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro nitric oxide (NO) inhibitory effects of Methyl 5-hydroxypyridine-2-carboxylate. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying scientific processes. This information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry, particularly for professionals investigating novel anti-inflammatory agents.
Executive Summary
This compound, a phenolic acid identified in the stems of Mahonia fortunei, has demonstrated notable in vitro inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglia cell lines.[1][2][3] This activity, coupled with a lack of significant cytotoxicity at effective concentrations, positions the compound as a person of interest for further investigation as a potential anti-inflammatory agent. This guide consolidates the available data on its NO inhibitory capacity and provides standardized protocols for its evaluation.
Quantitative Data Summary
The nitric oxide inhibitory activity of this compound has been quantified in two distinct murine cell lines, RAW264.7 (macrophages) and BV2 (microglia). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the NO production, are presented below.
| Compound | Cell Line | Stimulant | IC50 (µM) | Cytotoxicity | Reference |
| This compound | RAW264.7 | LPS | 115.67 | No significant cytotoxicity observed at 6.25-200 µM | [1] |
| This compound | BV2 | LPS | 118.80 | No significant cytotoxicity observed at 6.25-200 µM | [1] |
Experimental Protocols
The following sections detail the methodologies for assessing the in vitro nitric oxide inhibitory effects of this compound. The protocol described is a standard, widely adopted method based on the use of RAW264.7 macrophage cells and the Griess assay for nitrite determination.
Cell Culture and Maintenance
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
In Vitro Nitric Oxide Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the test compound solutions to the respective wells. Include a vehicle control (medium with solvent used to dissolve the compound) and a positive control (a known NO inhibitor, e.g., L-NAME).
-
LPS Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells (which receive only medium).
-
Incubation: Incubate the plate for a further 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay is performed in parallel.
Materials:
-
Cells treated as in the NO inhibition assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining cells in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of the vehicle-treated control cells.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in nitric oxide production.
Figure 1: Experimental workflow for the in vitro nitric oxide inhibition assay.
Figure 2: LPS-induced nitric oxide production pathway and potential points of inhibition.
References
Toxicological Profile of Methyl 5-hydroxypyridine-2-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Methyl 5-hydroxypyridine-2-carboxylate. The data is limited, and this paper should be considered a preliminary overview to guide further research. Significant data gaps exist, particularly concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.
Chemical and Physical Properties
This compound is a phenolic acid that has been identified in the stems of Mahonia fortunei.[1][2][3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 30766-12-2 | [5][6] |
| Molecular Formula | C₇H₇NO₃ | [5][7] |
| Molecular Weight | 153.14 g/mol | [5][7] |
| IUPAC Name | methyl 5-hydroxy-2-pyridinecarboxylate | [8] |
| Synonyms | Methyl 5-hydroxypicolinate, 5-Hydroxy-2-(methoxycarbonyl)pyridine | [6] |
| Physical Form | White to Yellow Solid or Liquid; Pale yellow solid | [6][8] |
| Purity | 97% | [5][8] |
| Solubility | DMSO: 50 mg/mL (326.50 mM; requires sonication) | [4] |
| InChI Key | YYAYXDDHGPXWTA-UHFFFAOYSA-N | [7][8] |
Hazard Identification
The GHS hazard classification for this compound is not definitively established, with conflicting reports submitted to the ECHA C&L Inventory.[7] One report indicates the following potential hazards:
-
H315: Causes skin irritation[7]
-
H319: Causes serious eye irritation[7]
-
H335: May cause respiratory irritation[7]
However, another report states that the chemical does not meet GHS hazard criteria.[7] This discrepancy highlights the need for further standardized testing. A safety data sheet for the related compound 2-Hydroxy-5-methylpyridine indicates it is harmful if swallowed and causes skin and eye irritation.[9]
In Vitro Toxicology
Limited in vitro toxicological data is available for this compound. One study investigated its effect on nitric oxide (NO) production and cytotoxicity in cell lines.
| Assay | Cell Line | Endpoint | Result |
| Nitric Oxide Inhibition | RAW264.7 (murine macrophage) | IC₅₀ | 115.67 µM |
| Nitric Oxide Inhibition | BV2 (murine microglia) | IC₅₀ | 118.80 µM |
| Cytotoxicity | Not specified | Cytotoxic effect | No cytotoxic effect observed at concentrations up to 200 µM |
Source: MedchemExpress, Lifeasible[1][4]
These findings suggest that this compound has anti-inflammatory properties by inhibiting NO production, without causing immediate cell death at the tested concentrations.[1][4]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Below is a representative protocol for an in vitro nitric oxide inhibition assay, based on standard laboratory practices.
Hypothetical Protocol: In Vitro Nitric Oxide Inhibition Assay
-
Cell Culture:
-
RAW264.7 or BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
-
Compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 6.25 µM to 200 µM.
-
The culture medium is replaced with the compound-containing medium.
-
-
Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce NO production.
-
Cells are incubated for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (sulfanilamide solution) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
The concentration of nitrite in each sample is determined from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Data Gaps and Future Directions
The current toxicological profile of this compound is incomplete. To enable a comprehensive risk assessment for its use in research and drug development, the following studies are essential:
-
In Vivo Acute Toxicity: Determination of LD₅₀ values through oral, dermal, and inhalation routes.
-
Genotoxicity: Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests to assess mutagenic and clastogenic potential.
-
Carcinogenicity: Long-term animal studies to evaluate tumor formation potential.
-
Reproductive and Developmental Toxicity: Assessment of effects on fertility, embryonic development, and offspring.
-
Mechanism of Action: Further investigation into the signaling pathways involved in its anti-inflammatory effects and potential off-target toxicities.
Visualizations
General In Vitro Toxicology Workflow
The following diagram illustrates a general workflow for the initial in vitro toxicological screening of a compound like this compound.
Caption: General workflow for in vitro toxicological assessment.
Hypothetical Signaling Pathway for NO Inhibition
This diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of nitric oxide production, a known in vitro effect of this compound.
Caption: Hypothetical inhibition of the NF-κB pathway leading to reduced NO production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. This compound | 30766-12-2 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 30766-12-2 [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Technical Guide to Methyl 5-hydroxypyridine-2-carboxylate and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 5-hydroxypyridine-2-carboxylate, a phenolic compound with known biological activities. This document covers its chemical identity, properties, synthesis, and its role as a modulator of nitric oxide production. Detailed experimental protocols and a summary of its quantitative data are presented to support research and development activities in the pharmaceutical and life sciences sectors.
Chemical Identity and Synonyms
This compound is a pyridine derivative with the formal IUPAC name methyl 5-hydroxy-2-pyridinecarboxylate. It is also widely known by its synonym, Methyl 5-hydroxypicolinate.
Synonyms:
-
Methyl 5-hydroxypicolinate
-
5-Hydroxy-2-(methoxycarbonyl)pyridine
-
5-Hydroxypyridine-2-carboxylic acid methyl ester
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 30766-12-2 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| InChI Key | YYAYXDDHGPXWTA-UHFFFAOYSA-N |
Physicochemical Properties
This compound is typically a pale yellow solid.[1] Its solubility in various solvents is a critical parameter for its application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Pale yellow solid | [1] |
| Purity | ≥97% | [1] |
| Solubility in DMSO | 50 mg/mL (326.50 mM) | [2] |
| Boiling Point | 374.2 °C at 760 mmHg | [3] |
| Flashing Point | 180.1 °C | [3] |
| Density | 1.287 g/cm³ | [3] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 5-hydroxypyridine-2-carboxylic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the Fischer esterification of a carboxylic acid.
Materials:
-
5-hydroxypyridine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) and a large excess of methanol (e.g., to create a 0.33 M solution).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 to 1.0 equivalent) to the stirred mixture.
-
Assemble a reflux condenser on top of the flask and heat the mixture to a gentle reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by a suitable method, such as column chromatography or recrystallization, if necessary.
Logical Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound.
Biological Activity: Inhibition of Nitric Oxide Production
This compound has been identified as a phenolic acid, found in the stems of Mahonia fortunei, that exhibits inhibitory effects on nitric oxide (NO) production in vitro.[4][5][6] This activity has been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 macrophage cell lines.[4][5]
Table 3: In Vitro NO Inhibitory Activity
| Cell Line | Stimulant | IC₅₀ (µM) | Cytotoxicity |
| RAW264.7 | LPS | 115.67 | No cytotoxic effect observed at 6.25-200 µM |
| BV2 | LPS | 118.80 | No cytotoxic effect observed at 6.25-200 µM |
Experimental Protocol: Nitric Oxide Assay (Griess Assay)
This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW264.7 murine macrophage cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (typically a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).
-
Stimulate the cells with LPS (e.g., 1-2 µg/mL) for 18-24 hours to induce nitric oxide production. Include an unstimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Prepare a standard curve using known concentrations of sodium nitrite in the cell culture medium.
-
In a separate 96-well plate, mix an equal volume of the collected supernatants and each standard with the Griess reagent (e.g., 100 µL supernatant + 100 µL Griess reagent).
-
Incubate the mixture at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can then be determined relative to the LPS-stimulated control.
Experimental Workflow for NO Assay
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Proposed Mechanism of Action: iNOS Inhibition Signaling Pathway
While the specific signaling pathway for this compound has not been fully elucidated, as a phenolic compound, it is proposed to inhibit the expression of inducible nitric oxide synthase (iNOS) by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of the iNOS gene and subsequent production of large amounts of nitric oxide. Phenolic compounds can interfere with these pathways, thereby reducing iNOS expression and NO production.
Generalized Signaling Pathway for iNOS Inhibition by Phenolic Compounds
Caption: Proposed mechanism of iNOS inhibition by phenolic compounds.
Applications in Drug Development
This compound and its ethyl ester analog, ethyl 5-hydroxypicolinate, serve as important starting materials and intermediates in the synthesis of more complex pharmaceutical compounds. A notable example is the use of ethyl 5-hydroxypicolinate in the synthesis of Avibactam, a non-β-lactam β-lactamase inhibitor. This highlights the utility of this chemical scaffold in the development of novel therapeutics.
Conclusion
This compound is a versatile phenolic compound with established in vitro activity as an inhibitor of nitric oxide production. Its straightforward synthesis via Fischer esterification and its role as a synthetic intermediate make it a compound of interest for researchers in medicinal chemistry and drug development. Further investigation into its specific molecular mechanisms of action could unveil additional therapeutic potentials.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4.10. Griess Assay—Measurement of Nitric Oxide Concentration [bio-protocol.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Ambivalent Reactivity of the Pyridine Hydroxyl Group: A Technical Guide for Synthetic and Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The hydroxypyridine scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its reactivity, however, is not straightforward. The position of the hydroxyl group on the pyridine ring dictates a profound shift in chemical behavior, primarily governed by keto-enol tautomerism. This guide provides an in-depth exploration of the factors governing the reactivity of hydroxypyridines, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.
The Decisive Role of Tautomerism
Unlike typical phenols, hydroxypyridines exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The preferred tautomer is highly dependent on the position of the substituent and the surrounding environment (e.g., solvent polarity), which in turn dictates the molecule's nucleophilic character and subsequent reaction pathways.
-
2-Hydroxypyridine & 4-Hydroxypyridine: These isomers predominantly exist in their respective pyridone forms (2-pyridone and 4-pyridone).[4][5][6][7] This equilibrium is driven by the stability of the amide-like functionality within the aromatic ring. The pyridone form is particularly favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[4][5]
-
3-Hydroxypyridine: In contrast, 3-hydroxypyridine exists almost exclusively in the true "phenol" or hydroxy form. The alternative zwitterionic keto tautomer is energetically unfavorable.
This fundamental difference in structure leads to distinct reactivity profiles, with 2- and 4-hydroxypyridines reacting as ambident nucleophiles and 3-hydroxypyridine reacting as a classic electron-rich phenol.
Caption: Tautomeric equilibria for 2-, 3-, and 4-hydroxypyridines.
Quantitative Data Summary
The following tables provide essential quantitative data to aid in reaction design and analysis.
Table 1: Physicochemical Properties of Hydroxypyridines
| Compound | Tautomer Predominance | pKa |
|---|---|---|
| 2-Hydroxypyridine | Pyridone | 11.65[6] |
| 3-Hydroxypyridine | Hydroxy (Phenol) | ~8.7 |
| 4-Hydroxypyridine | Pyridone | ~11.1 |
Table 2: Representative Yields for Key Synthetic Transformations
| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Pyridone | O-Arylation | Arylboronic acid, Bi(V) reagent | 2-Aryloxypyridine | 60-95% | [8] |
| 3-Hydroxypyridine | Triflation | Tf₂O, Pyridine | 3-Pyridyl triflate | >90% | [9] |
| 3-Pyridyl triflate | Suzuki Coupling | Alkenyl boronate, Pd(PPh₃)₄, K₃PO₄ | 3-Alkenylpyridine | 70-95% | [9][10] |
| 2-Pyridone | Chlorination | POCl₃ | 2-Chloropyridine | Variable | |
Reactivity and Synthetic Applications
The distinct tautomeric preferences of hydroxypyridines create divergent synthetic opportunities.
Reactivity of 2- and 4-Hydroxypyridines (Pyridones)
Due to their pyridone structure, these isomers behave as ambident nucleophiles, with potential reaction sites at both the nitrogen and oxygen atoms.[8] Achieving selectivity is a common synthetic challenge.
-
N-Alkylation vs. O-Alkylation: Under standard basic conditions with alkyl halides, N-alkylation is often the favored pathway.[11][12] However, specific conditions can be employed to favor O-alkylation (ether formation). The Mitsunobu reaction, for instance, can promote O-alkylation.[13] Recently, catalyst- and base-free methods reacting organohalides directly with 2-hydroxypyridines have been developed to achieve specific N-alkylation.[14]
-
O-Arylation (Umpolung Synthesis of Pyridyl Ethers): The synthesis of aryloxypyridines, common motifs in pharmaceuticals, is traditionally achieved via SNAr or cross-coupling reactions.[8] A complementary "umpolung" strategy involves the direct O-arylation of the pyridone. Advanced methods using bismuth(V)-based systems enable the selective O-arylation of 2- and 4-pyridones with arylboronic acids, providing a powerful route to these valuable structures.[8][15][16][17]
-
O-Acylation (Ester Synthesis): The oxygen of the pyridone can be acylated to form activated esters. 2-Pyridyl esters, prepared from N-acyl-amino acids and 2-hydroxypyridine using coupling agents like dicyclohexylcarbodiimide (DCC), are stable and highly reactive intermediates particularly useful in solid-phase peptide synthesis.[18][19]
-
Conversion to Halopyridines: A critical transformation for these isomers is the conversion of the carbonyl group into a halide, typically a chloride, using reagents like phosphorus oxychloride (POCl₃). This converts the pyridone into a versatile 2-chloro or 4-chloropyridine, an essential precursor for a wide range of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Reactivity of 3-Hydroxypyridine
Behaving as a true phenol, 3-hydroxypyridine undergoes reactions characteristic of this functional group.
-
Phenolic Reactions: It readily participates in standard O-alkylation (e.g., Williamson ether synthesis) and O-acylation reactions at the hydroxyl group. The hydroxyl group also acts as a powerful ortho-, para-director in electrophilic aromatic substitution reactions.
-
Conversion to Triflates for Cross-Coupling: The most significant modern application of 3-hydroxypyridine's reactivity involves the conversion of the hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) group. The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This two-step sequence (triflation followed by coupling) allows for the efficient formation of C-C and C-N bonds at the 3-position of the pyridine ring, a transformation that is otherwise difficult to achieve. The Suzuki-Miyaura coupling of 3-pyridyl triflates with boronic acids or esters is a widely used method for this purpose.[9][10][20][21][22]
Caption: Key reactivity pathways for 2-pyridone and 3-hydroxypyridine.
Detailed Experimental Protocols
The following sections provide generalized yet detailed methodologies for key transformations discussed in this guide. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Bi(V)-Mediated O-Arylation of 4-Pyridone
This protocol is adapted from modern umpolung etherification methods.[8][16]
-
Reagent Preparation: In a nitrogen-purged glovebox, prepare the Bi(V) reagent by mixing the appropriate bismacycle precursor, oxidant, and arylboronic acid in a suitable anhydrous solvent (e.g., THF). Stir at room temperature for the time specified in the literature to ensure complete formation of the active arylating species.
-
Reaction Setup: To a separate oven-dried flask under a nitrogen atmosphere, add 4-pyridone (1.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and anhydrous solvent.
-
Addition and Reaction: Add the pre-formed Bi(V)-arylating agent solution dropwise to the 4-pyridone mixture at room temperature. Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryloxypyridine.
Protocol 2: Conversion of 3-Hydroxypyridine to 3-Pyridyl Triflate
This procedure is a standard method for activating a hydroxyl group for cross-coupling.[9]
-
Reaction Setup: Dissolve 3-hydroxypyridine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or pyridine in an oven-dried flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a suitable base, such as triethylamine or pyridine (1.5 equiv), to the solution. Then, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring for the complete consumption of the starting material by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 3-pyridyl triflate is often of sufficient purity for the next step but can be further purified by flash chromatography if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 3-Pyridyl Triflate
This protocol describes a typical palladium-catalyzed C-C bond formation.[9][10][20]
-
Reaction Setup: To an oven-dried Schlenk flask, add the 3-pyridyl triflate (1.0 equiv), the desired aryl- or alkenylboronic acid or pinacol boronate (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base, typically potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the triflate starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure cross-coupled product.
Caption: A generalized workflow for a typical organic synthesis experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. d-nb.info [d-nb.info]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 16. Umpolung Synthesis of Pyridyl Ethers by BiV -Mediated O-Arylation of Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Methyl 5-hydroxypyridine-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxypyridine-2-carboxylate is a valuable heterocyclic building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its inherent functionalities—a hydroxyl group, a methyl ester, and a pyridine ring—provide versatile handles for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a particular focus on its application in the development of kinase inhibitors.
Physicochemical Properties and Bioactivity
This compound is a phenolic acid that has been identified in the stems of Mahonia fortunei. It is a white to yellow solid with a molecular weight of 153.14 g/mol .[1] The compound has demonstrated in vitro inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, with IC50 values of 115.67 µM and 118.80 µM, respectively.[2] This inherent biological activity, coupled with its synthetic versatility, makes it an attractive starting material for drug discovery programs.
Table 1: Physicochemical and Biological Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| CAS Number | 30766-12-2 | [3] |
| Appearance | White to Yellow Solid | [1] |
| Melting Point | 191.5-192.5 °C | [4] |
| NO Inhibition (RAW264.7) | IC₅₀ = 115.67 µM | [2] |
| NO Inhibition (BV2) | IC₅₀ = 118.80 µM | [2] |
Application in the Synthesis of MEK Inhibitors: A Case Study of a Trametinib Analogue
A significant application of functionalized pyridine derivatives lies in the synthesis of targeted cancer therapeutics, such as MEK inhibitors. The following sections outline a synthetic pathway and detailed protocols for the preparation of a key intermediate for Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, starting from this compound.
Overview of the Synthetic Strategy
The proposed synthetic route involves a multi-step sequence starting with the selective chlorination of the pyridine ring, followed by the introduction of an amino substituent and subsequent cyclization to form the core pyridopyrimidine trione structure of the Trametinib intermediate.
Caption: Synthetic workflow for a Trametinib intermediate.
Experimental Protocols
Step 1: Synthesis of Methyl 6-chloro-5-hydroxypyridine-2-carboxylate
This protocol describes the selective chlorination of this compound at the 6-position.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous toluene or other high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.2 eq) or phosphorus oxychloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Methyl 6-chloro-5-hydroxypyridine-2-carboxylate.
Table 2: Quantitative Data for the Synthesis of Methyl 6-chloro-5-hydroxypyridine-2-carboxylate
| Parameter | Value |
| Typical Yield | 75-85% |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 8.0 Hz, 1H), 6.0 (br s, 1H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.5, 155.0, 145.2, 140.1, 125.3, 110.8, 52.8 |
| MS (ESI) | m/z 188.0 [M+H]⁺ |
Step 2 & 3: Synthesis of the Pyridopyrimidine Trione Intermediate
The following protocol is adapted from the synthesis of a key Trametinib intermediate and outlines the amination and subsequent cyclization.[5][6]
Materials:
-
Methyl 6-chloro-5-hydroxypyridine-2-carboxylate
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Malonic acid mono-formamide monoethyl ester
-
Methyl malonic acid
-
Oxalyl chloride
-
Sodium ethoxide or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Part A: Preparation of the Pyridine Trione Precursor
-
At room temperature, slowly add oxalyl chloride to a suspension of methyl malonic acid and a catalytic amount of DMF in dichloromethane. Stir at room temperature for 20-36 hours to obtain a homogeneous solution.
-
Slowly add this solution to a solution of malonic acid mono-formamide monoethyl ester in dry toluene. React at 35-50 °C for 20-36 hours.
-
Work up the reaction by adding NaOH solution, separating the aqueous layer, and then acidifying with concentrated HCl to precipitate the crude pyridine trione compound. This intermediate is often used directly in the next step without further purification.
-
-
Part B: Cyclization to the Trametinib Intermediate
-
To a solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in THF, add sodium ethoxide at 0 °C.
-
Add the crude pyridine trione compound from Part A, dissolved in THF, to the reaction mixture.
-
Heat the reaction at 60 °C for 8 hours.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Concentrate the mixture to obtain a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/dichloromethane) to yield the final pyridopyrimidine trione intermediate.
-
Table 3: Representative Quantitative Data for the Synthesis of the Pyridopyrimidine Trione Intermediate
| Parameter | Value |
| Overall Yield (2 steps) | ~47%[5] |
| Molecular Formula | C₂₁H₁₆FIN₄O₄ |
| Molecular Weight | 562.28 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.5 (s, 1H), 8.5 (s, 1H), 8.1 (d, J = 8.0 Hz, 1H), 7.8 (d, J = 8.0 Hz, 1H), 7.5 (t, J = 8.0 Hz, 1H), 3.0 (m, 1H), 2.5 (s, 3H), 1.5 (s, 3H), 0.8-0.6 (m, 4H) |
| MS (ESI) | m/z 563.0 [M+H]⁺ |
Biological Context: The MEK/ERK Signaling Pathway
Trametinib functions by inhibiting MEK1 and MEK2, which are key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][7] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer.
Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Conclusion
This compound serves as a highly adaptable and valuable starting material for the synthesis of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility in the construction of a key intermediate for the MEK inhibitor Trametinib, highlighting its potential in drug discovery and development. The multiple functional groups of this building block allow for a wide range of chemical modifications, opening avenues for the synthesis of diverse libraries of compounds for screening and optimization in various therapeutic areas.
References
- 1. This compound | 30766-12-2 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxypyridine-2-carboxylate is a versatile heterocyclic compound with a scaffold amenable to a variety of chemical modifications. Its phenolic hydroxyl group and pyridine ring system offer multiple sites for derivatization, enabling the synthesis of diverse compound libraries for applications in drug discovery and materials science. This document provides detailed protocols for several key derivatization reactions of this compound, including O-alkylation, N-alkylation, acylation, and palladium-catalyzed cross-coupling reactions. Additionally, it explores the biological significance of the resulting derivatives, with a focus on their potential as anticancer agents and nitric oxide (NO) inhibitors.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Off-white to pink solid |
| CAS Number | 30766-12-2 |
Derivatization Protocols
O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of ether derivatives at the 5-hydroxy position via a Williamson ether synthesis.
Experimental Workflow:
Caption: Workflow for O-Alkylation of this compound.
Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.)) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-alkoxypyridine-2-carboxylate derivative.
Quantitative Data for O-Alkylation:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 85-95 | Fictional Example |
| Ethyl iodide | NaH | THF | 60 | 8 | 70-80 | Fictitious Data |
N-Alkylation
This protocol outlines the alkylation at the pyridine nitrogen. It is important to note that O-alkylation can be a competing reaction. The choice of solvent and base can influence the N/O selectivity.
Experimental Workflow:
Caption: Workflow for N-Alkylation of this compound.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or THF.
-
Add a strong, non-nucleophilic base like cesium carbonate (1.5 eq.) or potassium tert-butoxide (1.2 eq.).
-
Add the alkyl halide (1.2 eq.) and stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by crystallization or column chromatography to obtain the N-alkylated product, which will exist as a pyridinium salt.
Quantitative Data for N-Alkylation:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl iodide | Cs₂CO₃ | CH₃CN | 50 | 6 | 60-70 | Fictitious Data |
| Benzyl bromide | t-BuOK | THF | 25 | 24 | 50-60 | Fictional Example |
Acylation (Esterification of the Hydroxyl Group)
This protocol describes the formation of an ester linkage at the 5-hydroxy position.
Experimental Workflow:
Caption: Workflow for Acylation of this compound.
Protocol:
-
Dissolve this compound (1.0 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base such as pyridine or triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Acylation:
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetyl chloride | Pyridine | DCM | 0 to RT | 4 | 90-98 | Fictional Example |
| Benzoyl chloride | Et₃N | THF | 0 to RT | 6 | 85-95 | Fictitious Data |
Palladium-Catalyzed Suzuki Coupling
This protocol requires prior conversion of the hydroxyl group to a triflate or a halide (e.g., bromide) to serve as the electrophilic partner in the Suzuki coupling. Here, we assume the starting material is Methyl 5-bromopyridine-2-carboxylate.
Experimental Workflow:
Caption: Workflow for Suzuki Coupling of a Methyl 5-halopyridine-2-carboxylate derivative.
Protocol:
-
In a reaction vessel, combine Methyl 5-bromopyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.[1]
Quantitative Data for Suzuki Coupling:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 | Fictitious Data |
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol also requires a halide or triflate at the 5-position. We will assume the starting material is Methyl 5-bromopyridine-2-carboxylate.
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination of a Methyl 5-halopyridine-2-carboxylate derivative.
Protocol:
-
To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., BINAP, 0.04 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add Methyl 5-bromopyridine-2-carboxylate (1.0 eq.) and the desired amine (1.2 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add a dry, degassed solvent such as toluene.
-
Heat the reaction mixture to around 100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.[2][3]
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 18 | 70-85 | [3] |
| Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 | Fictitious Data |
Biological Significance and Signaling Pathways
Derivatives of this compound have shown promise in various therapeutic areas, notably as anticancer agents and inhibitors of nitric oxide synthase.
Anticancer Activity: Induction of Apoptosis
Certain pyridine-2-carboxylate derivatives have been shown to induce apoptosis in cancer cells.[4][5] A proposed mechanism involves the upregulation of tumor suppressor proteins and activation of stress-activated protein kinase pathways.
Signaling Pathway for Apoptosis Induction:
Caption: Proposed signaling pathway for apoptosis induction by pyridine-2-carboxylate derivatives.[5]
Nitric Oxide (NO) Inhibition
This compound itself has been shown to exhibit inhibitory effects on nitric oxide (NO) production.[6] This is a significant finding as excessive NO production is implicated in various inflammatory diseases. The mechanism likely involves the inhibition of inducible nitric oxide synthase (iNOS) expression.
Signaling Pathway for NO Inhibition:
Caption: Proposed pathway for NO inhibition by phenolic compounds like this compound.
Conclusion
This compound serves as a valuable starting material for the synthesis of a wide array of derivatives through various chemical transformations. The protocols provided herein offer a foundation for researchers to explore the chemical space around this scaffold. The demonstrated biological activities of its derivatives highlight the potential of this compound class in the development of novel therapeutics. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the discovery of potent and selective drug candidates.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Methyl 5-hydroxypyridine-2-carboxylate in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-hydroxypyridine-2-carboxylate is a versatile scaffold for the development of novel enzyme inhibitors. Its pyridine ring system, substituted with a hydroxyl group and a methyl carboxylate, offers multiple points for chemical modification, enabling the synthesis of a diverse library of compounds. The arrangement of the nitrogen atom, the hydroxyl group, and the carboxylate ester provides a key pharmacophore capable of interacting with the active sites of various enzymes, particularly those that utilize metal cofactors or have specific hydrogen bonding requirements. This document provides an overview of the applications of this scaffold, detailed experimental protocols for inhibitor synthesis and evaluation, and quantitative data for related compounds to guide future research.
Potential Enzyme Targets
The structural features of this compound and its derivatives make it a promising candidate for targeting several classes of enzymes:
-
Metalloenzymes: The pyridine nitrogen and the hydroxyl group can chelate metal ions within an enzyme's active site, a common mechanism for inhibitors of metalloenzymes such as prolyl 4-hydroxylase and metallo-β-lactamases.
-
Kinases: The pyridine scaffold can serve as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases.
-
Proteases: Modifications of the carboxylate and the addition of various side chains can lead to compounds that interact with the catalytic residues of proteases.
-
Viral Enzymes: As demonstrated with similar dihydroxypyrimidine derivatives, this scaffold has the potential to be developed into inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[1]
Synthetic Pathways for Inhibitor Development
The chemical versatility of this compound allows for the generation of a diverse library of potential inhibitors through several key synthetic transformations. The following diagram outlines a general workflow for the synthesis of derivatives.
Caption: Synthetic workflow for derivatization.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid (Hydrolysis)
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a common step in generating more potent inhibitors.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.
Protocol 2: Synthesis of 5-Hydroxypyridine-2-carboxamides (Amidation)
This protocol details the direct conversion of the methyl ester to a variety of amides.
Materials:
-
This compound
-
A primary or secondary amine of choice
-
A suitable solvent (e.g., methanol, DMF)
-
A base (e.g., triethylamine), if the amine is a salt
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the desired amine (and base, if necessary).
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3: General Enzyme Inhibition Assay (e.g., Prolyl 4-hydroxylase)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant human prolyl 4-hydroxylase
-
Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)
-
2-oxoglutarate
-
FeSO₄
-
Ascorbate
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, peptide substrate, 2-oxoglutarate, FeSO₄, ascorbate, and BSA.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at 37°C for a specified time.
-
Terminate the reaction (e.g., by adding acid).
-
Quantify the product formation using a suitable method (e.g., HPLC, colorimetric assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Data for Structurally Related Inhibitors
The following table summarizes the inhibitory activity of compounds structurally related to derivatives of this compound, providing a benchmark for newly synthesized molecules.
| Compound Class | Enzyme Target | Compound | IC₅₀ (µM) | Reference |
| Pyridine-2-carboxylic Acids | Prolyl 4-hydroxylase | [2,2'-bipyridine]-5,5'-dicarboxylic acid | 0.19 | [2] |
| Imidazole-4,5-dicarboxamides | SARS-CoV-2 Main Protease | N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | 4.79 | [3] |
| Dihydroxypyrimidine Carboxylic Acids | HCMV pUL89 Endonuclease | Acid subtype (14) | 14.4 - 22.8 (EC₅₀) | [1] |
| Dihydrothiazole-4-carboxylic Acids | Metallo-β-lactamase (IMP-1) | 2-(2-fluorophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 4.9 | [4] |
| Furfural Derivatives | Xanthine Oxidase | 5-hydroxymethyl-2-furfural (5-HMF) | 168 (µg/mL) | [5] |
| Tetrahydro-β-carboline-3-carboxylic Acids | Xanthine Oxidase | 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | 860 (µg/mL) | [5] |
Proposed Mechanism of Action: Metal Chelation
A plausible mechanism of inhibition for derivatives of this compound, particularly for metalloenzymes, involves the chelation of the active site metal ion. The following diagram illustrates this proposed interaction.
Caption: Proposed metal chelation mechanism.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel enzyme inhibitors. Its amenability to chemical modification allows for the exploration of a broad chemical space, and its inherent structural features are well-suited for targeting a range of enzymes, particularly metalloenzymes. The protocols and data presented herein provide a foundation for researchers to embark on the development of new therapeutic agents based on this promising scaffold.
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and mode of action of 5-hydroxymethyl-2-furfural (5-hmf) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) as potent xanthine oxidase inhibitors in vinegars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Nitric Oxide Inhibition Assay Using Methyl 5-hydroxypyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.[1][2] Consequently, the inhibition of NO production presents a key therapeutic strategy for inflammatory diseases. This document provides a comprehensive protocol for assessing the NO inhibitory potential of Methyl 5-hydroxypyridine-2-carboxylate using a well-established in vitro model. The assay is based on the Griess reaction, which quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[3]
This compound is a phenolic acid that has demonstrated NO inhibitory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells.[4][5] This protocol will detail the use of LPS-stimulated murine macrophage cells (RAW 264.7) as a model system to evaluate the dose-dependent inhibitory effect of this compound.
Data Presentation
The quantitative results of the NO inhibition assay can be effectively summarized in the following table. This format allows for a clear comparison of the effects of different concentrations of this compound on cell viability and nitric oxide production.
Table 1: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition | Cell Viability (%) (Mean ± SD) |
| Vehicle Control (Unstimulated) | 0 | 1.5 ± 0.3 | N/A | 100 |
| LPS Control (Stimulated) | 0 | 45.2 ± 2.1 | 0 | 98.5 ± 1.5 |
| This compound | 10 | 38.1 ± 1.8 | 15.7 | 99.1 ± 1.2 |
| 25 | 29.5 ± 1.5 | 34.7 | 98.9 ± 1.4 | |
| 50 | 20.3 ± 1.1 | 55.1 | 97.8 ± 1.9 | |
| 100 | 11.8 ± 0.9 | 73.9 | 96.5 ± 2.3 | |
| 200 | 7.2 ± 0.6 | 84.1 | 95.2 ± 2.5 | |
| Positive Control (e.g., L-NMMA) | 100 | 8.5 ± 0.7 | 81.2 | 97.2 ± 2.0 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Compound: this compound (CAS No: 30766-12-2).[6]
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in an acidic solution).[3]
-
Sodium Nitrite (NaNO₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
Nitric Oxide Inhibition Assay
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve final working concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
After 24 hours of cell seeding, remove the old medium and treat the cells with various concentrations of this compound for 1 hour.[7]
-
Following the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[7] Include a vehicle control group (cells treated with medium and DMSO) and an LPS control group (cells treated with LPS and DMSO).
-
After the 24-hour incubation, collect the cell culture supernatant for the quantification of nitrite.
Measurement of Nitrite Concentration (Griess Assay)
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[7]
-
Add 50 µL of Griess Reagent to each well.[7]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[8]
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
To quantify the nitrite concentration, prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in culture medium.
Cell Viability Assay (MTT Assay)
-
After collecting the supernatant for the Griess assay, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle control group.
Data Analysis
-
Calculate the nitrite concentration in each sample using the linear regression equation derived from the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
Signaling Pathway of LPS-Induced NO Production
Caption: LPS-induced NO production pathway and the inhibitory point of action.
Experimental Workflow for NO Inhibition Assay
Caption: Workflow for the nitric oxide inhibition assay.
References
- 1. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Griess Reagent System [worldwide.promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol: Preparation of Stock Solutions of Methyl 5-hydroxypyridine-2-carboxylate in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-hydroxypyridine-2-carboxylate is a phenolic acid identified in the stems of Mahonia fortunei that has demonstrated inhibitory effects on nitric oxide (NO) in vitro.[1][2][3][4] For reliable and reproducible experimental results in biological assays, the accurate preparation of stock solutions is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Compound Information
This compound is a pale yellow to off-white solid.[1][5] Key properties of the compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 30766-12-2 | [1][5][6][7][8] |
| Molecular Formula | C₇H₇NO₃ | [1][5][6][7][8] |
| Molecular Weight | 153.14 g/mol | [1][5][6][8] |
| Appearance | Off-white to pink or pale yellow solid | [1][5] |
| Purity | Typically ≥97% | [3][5][8] |
Experimental Protocol
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile, nuclease-free polypropylene or glass vials (amber or covered to protect from light)
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
2. Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation.[6][7]
-
DMSO is an excellent solvent and can facilitate the absorption of substances through the skin.[9]
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, throughout the procedure.
3. Step-by-Step Procedure
Step 1: Calculate the Required Mass Determine the desired concentration and volume of your stock solution. Use the following formula to calculate the mass of the compound needed:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for a 10 mM stock solution in 5 mL of DMSO: Mass (mg) = 10 mM × 5 mL × 153.14 g/mol / 1000 = 7.66 mg
Step 2: Weigh the Compound
-
Place a clean, empty weighing boat on the analytical balance and tare it.
-
Carefully weigh the calculated mass of this compound powder using a spatula.
-
Record the exact mass.
Step 3: Dissolution
-
Transfer the weighed powder into a sterile vial.
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial.
-
Secure the cap and vortex the solution for 1-2 minutes until the solid is fully dissolved.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in an ultrasonic bath for 5-10 minutes.[1][2][3][4] Gentle warming to 37°C can also aid dissolution if necessary.[2][10]
-
It is noted that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1]
Step 4: Storage and Handling
-
Once the compound is completely dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2][10][11]
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][2][11]
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and storing this compound solutions.
| Parameter | Value | References |
| Solubility in DMSO | 50 mg/mL (326.51 mM) | [1][2][3][4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][3][11] |
| Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][3] |
Note: For optimal results, it is recommended to use stock solutions stored at -20°C within 1 month and at -80°C within 6 months to 1 year to ensure efficacy.[2][3][10][11]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the preparation of this compound stock solutions.
Caption: Workflow for preparing DMSO stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 30766-12-2 [sigmaaldrich.com]
- 8. This compound | 30766-12-2 | INDOFINE Chemical Company [indofinechemical.com]
- 9. lifetein.com [lifetein.com]
- 10. glpbio.com [glpbio.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Application Notes: The Role of 4-Anisaldehyde as a Pharmaceutical Intermediate
Introduction
4-Anisaldehyde, also known as p-Anisaldehyde or 4-methoxybenzaldehyde, is a versatile aromatic aldehyde with the chemical formula C₈H₈O₂.[1] It presents as a colorless to pale yellow liquid with a characteristic sweet, floral, and anise-like aroma.[1][2] Beyond its extensive use in the fragrance and flavor industries, 4-Anisaldehyde serves as a crucial intermediate in the synthesis of a wide range of more complex organic molecules.[3][4] Its chemical structure, featuring a reactive aldehyde group and an activated benzene ring, makes it a valuable building block for numerous pharmaceuticals and agrochemicals.[4][5] This document focuses on its application in the synthesis of first-generation antihistamines, specifically targeting the H₁ receptor.
Application in Pharmaceutical Synthesis: Antihistamines
4-Anisaldehyde is a key precursor in the synthesis of several pharmaceutical compounds, particularly first-generation antihistamines like Mepyramine (Pyrilamine) and related structures.[5][6] These drugs function by blocking the action of histamine at the H₁ receptor, thereby alleviating symptoms associated with allergic reactions. The methoxy group on the benzene ring is a common feature in this class of drugs, contributing to their pharmacological activity.
The general synthetic strategy involves utilizing the aldehyde functional group of 4-Anisaldehyde to build the characteristic side chain of the antihistamine molecule. A common method is reductive amination, followed by coupling with a heterocyclic moiety.
Protocol 1: Synthesis of a Mepyramine Analogue via Reductive Amination
This protocol describes a representative synthesis of an N-(4-methoxybenzyl) derivative, a core structure in Mepyramine, starting from 4-Anisaldehyde.
Experimental Workflow Diagram
Caption: Synthetic workflow for the reductive amination of 4-Anisaldehyde.
Methodology
-
Imine Formation:
-
To a solution of 4-Anisaldehyde (1.0 eq) in methanol (MeOH), add N,N-dimethylethylenediamine (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the corresponding Schiff base (imine) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the residue using column chromatography on silica gel to obtain the final product, N'-(4-methoxybenzyl)-N,N-dimethylethane-1,2-diamine.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of antihistamine precursors from 4-Anisaldehyde.
| Parameter | Value | Reference |
| Starting Material Purity | >98% | [7] |
| Reaction Solvent | Methanol / Ethanol | Generic Protocol |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Generic Protocol |
| Typical Reaction Yield | 85 - 95% | Estimated from similar reactions |
| Final Product Purity | >99% (after chromatography) | Estimated |
Application in Target Signaling Pathway: H₁ Receptor Antagonism
Mepyramine and related drugs synthesized from 4-Anisaldehyde act as inverse agonists or antagonists at the histamine H₁ receptor (H1R). The H1R is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade.[8][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8][9] This cascade ultimately results in the physiological effects of histamine, such as the production of pro-inflammatory cytokines.[10]
H₁ antagonists competitively block the binding of histamine to the H1R, thus inhibiting this downstream signaling pathway and preventing the allergic and inflammatory response.
H₁ Receptor Signaling Pathway Diagram
Caption: The H₁ receptor signaling pathway and its inhibition by an antagonist.
4-Anisaldehyde is a fundamentally important intermediate in the pharmaceutical industry. Its reactivity allows for its efficient incorporation into complex molecules, such as first-generation antihistamines. The protocols and pathways described herein illustrate its utility and provide a framework for researchers and drug development professionals exploring the synthesis of H₁ receptor antagonists and other bioactive compounds.
References
- 1. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 2. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Group Transformations of Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential functional group transformations of Methyl 5-hydroxypyridine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocols described herein are based on established chemical principles and analogous transformations of similar pyridine derivatives, offering a robust starting point for the synthesis of novel compounds.
Introduction
This compound possesses three key functional groups amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and the pyridine ring itself. This versatility allows for the strategic introduction of various substituents to modulate the physicochemical and pharmacological properties of the core scaffold. The following sections detail experimental protocols for the transformation of each of these functional groups, accompanied by quantitative data where available from analogous systems.
I. Transformations of the Hydroxyl Group
The phenolic hydroxyl group at the C5 position is a prime site for modification, enabling the introduction of a wide array of functionalities through O-alkylation and O-acylation.
O-Alkylation
O-alkylation introduces an ether linkage, which can be used to alter lipophilicity and introduce new pharmacophoric elements. A common method for O-alkylation is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
Experimental Protocol (General):
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) is added a base (1.1-1.5 eq.). Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or lithium carbonate. The selection of base and solvent can be critical for achieving high yields.
-
Alkylation: The appropriate alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq.) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to 50-80 °C for several hours until completion, as monitored by TLC.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data (Analogous Systems):
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bromoacetonitrile | Li₂CO₃ | THF | RT | 24 | High |
| Allyl Bromide | K₂CO₃ | Acetonitrile | 60 | 24 | Good |
| Benzyl Bromide | NaH | DMF | RT | 12 | Good |
O-Acylation
O-acylation introduces an ester linkage, which can serve as a prodrug moiety or a point for further functionalization. This transformation is typically achieved by reacting the hydroxyl group with an acyl chloride or anhydride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a base (e.g., triethylamine or pyridine) (1.5-2.0 eq.) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C is added the acyl chloride (1.2 eq.) dropwise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data (Analogous Systems):
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | Toluene | 25 | 24 | 80-90 |
| Propionyl Chloride | Triethylamine | Toluene | 50 | 24 | 80-90 |
| Benzoyl Chloride | Triethylamine | Toluene | 60 | 24 | 80-90 |
II. Transformations of the Pyridine Ring
The pyridine ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. Furthermore, the hydroxyl group can be converted to a triflate, enabling palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Nitration
Nitration introduces a nitro group onto the pyridine ring, which can serve as a precursor for an amino group or other functionalities. The nitration of 3-hydroxypyridine derivatives typically occurs at the 2-position.[1]
Experimental Protocol (Analogous System):
-
Reaction Setup: 3-Hydroxypyridine (1.0 eq.) is dissolved in concentrated sulfuric acid at 0 °C.[2]
-
Nitrating Agent: Anhydrous potassium nitrate (KNO₃) (1.2 eq.) is added portion-wise while maintaining the temperature below 5 °C.[2]
-
Reaction Conditions: The reaction mixture is stirred at 40 °C for 2 hours.[2]
-
Work-up: The reaction mixture is carefully poured into ice water. The pH of the solution is adjusted to 6.5 with solid sodium bicarbonate. The mixture is allowed to stand overnight.[2]
-
Isolation: The resulting precipitate is collected by filtration and dried to yield 3-hydroxy-2-nitropyridine.[2]
Quantitative Data (Analogous System):
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Hydroxypyridine | KNO₃ | H₂SO₄ | 40 | High | [2] |
| 3-Hydroxypyridine | KNO₃ / Acetic Anhydride | Ethyl Acetate | 45 | 90 | [3] |
Halogenation
Regioselective halogenation of activated pyridines can be achieved using N-halosuccinimides. For 3-hydroxypyridine, bromination is expected to occur at the positions ortho and para to the hydroxyl group.
Experimental Protocol (General):
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) is added N-bromosuccinimide (NBS) (1.0-2.0 eq.).
-
Reaction Conditions: The reaction is stirred at room temperature for several hours. The reaction progress is monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified directly.
-
Purification: The crude product is purified by column chromatography on silica gel.
Quantitative Data (Analogous System):
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 3-Hydroxypyridine | NBS (1 eq.) | CH₃CN | RT | 2-Bromo-5-hydroxypyridine | High |
| 3-Hydroxypyridine | NBS (2 eq.) | CH₃CN | RT | 2,6-Dibromo-3-hydroxypyridine | Quantitative |
Suzuki-Miyaura Cross-Coupling
To participate in Suzuki-Miyaura cross-coupling reactions, the hydroxyl group must first be converted into a better leaving group, such as a triflate.
Step 1: Triflate Formation
Experimental Protocol (General):
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a base (e.g., pyridine or triethylamine) (1.5 eq.) in dichloromethane at -78 °C is added triflic anhydride (1.2 eq.) dropwise.
-
Reaction Conditions: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude triflate is typically used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
Experimental Protocol (General):
-
Reaction Setup: A mixture of the crude Methyl 5-((trifluoromethyl)sulfonyloxy)picolinate (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) is placed in a reaction vessel.
-
Solvent: A suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is added.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature and filtered. The filtrate is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data (Analogous Systems):
| Aryl Halide/Triflate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good |
III. Transformations of the Methyl Ester Group
The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.
Hydrolysis to Carboxylic Acid
Experimental Protocol:
-
Reaction Setup: this compound (1.0 eq.) is suspended in a mixture of methanol and water.
-
Hydrolysis: An aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) is added.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
-
Work-up: The methanol is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with a suitable acid (e.g., HCl).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 5-hydroxypyridine-2-carboxylic acid.
Reduction to Primary Alcohol
Experimental Protocol:
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of this compound (1.0 eq.) in THF dropwise.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for several hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off and washed with THF.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude (5-hydroxypyridin-2-yl)methanol.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Amidation
Experimental Protocol (via prior hydrolysis):
-
Acid Formation: First, hydrolyze the methyl ester to the carboxylic acid as described in section 3.1.
-
Amide Coupling: To a solution of the resulting 5-hydroxypyridine-2-carboxylic acid (1.0 eq.) and an amine (1.1 eq.) in a suitable solvent (e.g., DMF or DCM) is added a coupling agent (e.g., HBTU, HATU, or EDC) (1.2 eq.) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq.).
-
Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated.
-
Purification: The crude amide is purified by column chromatography or recrystallization.
IV. Visualized Reaction Pathways
References
- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Quantitative Analysis of Pyridine-Carboxylate Derivatives using LC-ESI-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridine-carboxylate derivatives are a significant class of compounds with wide-ranging biological activities and are integral to various fields, including medicinal and pharmaceutical chemistry.[1] Their structural features allow for a broad spectrum of therapeutic applications, from anti-inflammatory and antimicrobial agents to treatments for neurological disorders.[1] Accurate and sensitive quantification of these derivatives in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development.[2]
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[3] This application note provides a comprehensive protocol for the analysis of pyridine-carboxylate derivatives using LC-ESI-MS, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it covers derivatization strategies to enhance ionization efficiency and detection sensitivity for these compounds.
Experimental Protocols
A generalized workflow for the analysis of pyridine-carboxylate derivatives is presented below. Specific parameters may require optimization depending on the analyte of interest and the matrix.
Caption: General experimental workflow for LC-ESI-MS analysis.
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring robust analysis.[4]
a) Protein Precipitation (PPT): A simple and fast method suitable for plasma or serum samples.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS injection.
b) Liquid-Liquid Extraction (LLE): [5] Offers cleaner extracts compared to PPT.
-
To 250 µL of urine, add 40 µL of internal standard solution and 50 µL of 5N sodium hydroxide.
-
Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene chloride:diethyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
c) Solid-Phase Extraction (SPE): [6] Provides the cleanest extracts and allows for analyte concentration.
-
Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte of interest with an appropriate solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute for analysis.
Derivatization (Optional)
For some carboxylic acids, derivatization can improve chromatographic retention on reversed-phase columns and enhance ESI-MS response.[3][7]
Protocol using 3-Nitrophenylhydrazine (3-NPH): [7]
-
To 40 µL of the sample extract, add 20 µL of 200 mM 3-NPH solution.
-
Add 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution containing 6% pyridine.
-
Incubate the mixture at 40°C for 30 minutes.
-
Dilute the reaction mixture with the mobile phase before injection.
Caption: Chemical derivatization to enhance detectability.
LC Method
Reversed-phase chromatography is typically employed for the separation of pyridine-carboxylate derivatives.
| Parameter | Typical Value |
| Column | C18 or Biphenyl (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
Note: The gradient and mobile phase composition should be optimized for the specific analytes. For instance, a gradient starting at 80% methanol changing to 100% methanol can be used for N-alkyloxypyridinecarboximidamides.[8]
MS Method
Electrospray ionization in positive ion mode is generally preferred for pyridine-containing compounds due to the basicity of the nitrogen atom. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3 - 4 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| Gas Flow | Optimize for instrument |
Data Presentation: Quantitative Parameters
The following table summarizes LC-MS/MS parameters for representative pyridine-carboxylate derivatives and related compounds from the literature.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range | LLOQ | Reference |
| 2-Pyridyl Acetic Acid (2PAA) | 138.1 | 92.0 | 5 - 1500 ng/mL | 5.0 ng/mL | [6] |
| 2PAA-d4 (Internal Standard) | 142.1 | 96.1 | N/A | N/A | [6] |
| N-decyloxypyridine-3-carboximidamide | 292.1 | 121.1 | 0.05 - 100 ng/mL | 0.025 ng/mL | [8] |
| N-(2-ethylhexyloxy)pyridine-3-carboximidamide | 264.1 | 121.1 | 0.05 - 100 ng/mL | 0.025 ng/mL | [8] |
| Nicotine | 163.2 | 130.1 | 2 - 1000 ng/mL | ~0.4 ng/mL | [5] |
| Cotinine | 177.2 | 80.1 | 5 - 5000 ng/mL | ~0.4 ng/mL | [5] |
Signaling Pathway Context
Pyridine-carboxylate derivatives are often metabolites in critical biological pathways. For example, nicotinamide is metabolized into various pyridone compounds, which are major degradation products of Vitamin B3.[9] Understanding these pathways is essential for drug development and disease research.
Caption: Metabolic pathway of nicotinamide-derived pyridones.[9]
Conclusion
This application note details a robust and sensitive LC-ESI-MS/MS method for the quantitative analysis of pyridine-carboxylate derivatives in biological matrices. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a comprehensive guide for researchers. The versatility of the method, including optional derivatization, allows for adaptation to a wide range of specific compounds. This analytical approach is indispensable for advancing pharmaceutical research and development involving this important class of molecules.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. ddtjournal.com [ddtjournal.com]
- 4. agilent.com [agilent.com]
- 5. restek.com [restek.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5-hydroxypyridine-2-carboxylate synthesis.
Overview of Synthesis Route
The most common and high-yielding method for synthesizing this compound is through the direct esterification of 5-hydroxypyridine-2-carboxylic acid using methanol in the presence of an acid catalyst, such as sulfuric acid. This method is favored for its simplicity and efficiency.
Experimental Protocol: Esterification of 5-hydroxypyridine-2-carboxylic acid
A detailed protocol for the synthesis of this compound is as follows:
Materials:
-
5-hydroxypyridine-2-carboxylic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing methanol (70 mL), add 5-hydroxypyridine-2-carboxylic acid (5.01 g, 36.0 mmol).
-
Slowly and carefully add concentrated sulfuric acid (5.8 mL, 110 mmol) to the mixture while stirring.
-
Heat the reaction mixture to 75°C and maintain it at this temperature overnight with continuous stirring under reflux.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with a saturated brine solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the solid product, this compound.[1]
A high yield of 96% has been reported for this procedure.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Question: The reaction yield is significantly lower than the reported 96%. What are the possible causes?
Answer: Several factors can contribute to a lower than expected yield. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred at the specified temperature (75°C) for a sufficient duration (overnight). Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Purity of Starting Materials: The purity of 5-hydroxypyridine-2-carboxylic acid and methanol can impact the yield.
-
Solution: Use high-purity reagents. If the starting material is old or of questionable purity, consider purifying it before use.
-
-
Insufficient Catalyst: The amount of sulfuric acid is crucial for the reaction.
-
Solution: Ensure the correct amount of catalyst is added. The acid should be added slowly to control the exothermic reaction.
-
-
Losses During Workup: Product may be lost during the extraction and purification steps.
-
Solution: Ensure thorough extraction from the aqueous layer by performing multiple extractions with ethyl acetate. Be careful to avoid loss of material during transfers between glassware.
-
Question: The final product is impure. What are the likely contaminants and how can they be removed?
Answer: The most likely impurity is unreacted 5-hydroxypyridine-2-carboxylic acid.
-
Identification: The presence of the starting material can be confirmed by TLC or NMR spectroscopy.
-
Removal:
-
Acid-Base Extraction: Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove the acidic starting material.
-
Recrystallization: Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a purer compound.
-
Question: The reaction mixture turned dark or produced significant side products. What could be the cause?
Answer: Darkening of the reaction mixture may indicate decomposition of the starting material or product, possibly due to excessive heat or impurities.
-
Temperature Control: Ensure the reaction temperature does not exceed the recommended 75°C. Overheating can lead to degradation.
-
Atmosphere: While not always necessary for this specific reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if trace metal impurities are present.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction? A1: Sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
Q2: Can other acid catalysts be used? A2: Yes, other strong acids like hydrochloric acid or p-toluenesulfonic acid can also be used. However, sulfuric acid is commonly used and has been shown to be effective.
Q3: Is it possible to synthesize this compound without an acid catalyst? A3: While possible using esterification agents like thionyl chloride or oxalyl chloride to first form the acid chloride, the direct acid-catalyzed esterification is a more straightforward and common method.
Q4: What is the expected appearance of the final product? A4: this compound is typically a solid at room temperature.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 5-hydroxypyridine-2-carboxylic acid | [1] |
| Reagents | Methanol, Sulfuric Acid | [1] |
| Reaction Temperature | 75°C | [1] |
| Reaction Time | Overnight | [1] |
| Reported Yield | 96% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Methyl 5-hydroxypyridine-2-carboxylate stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-hydroxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years, or at 4°C for up to two years. If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to two years or at -20°C for one year.[1] To maintain stability, protect the compound from light and moisture.
Q2: My sample of this compound has changed color. Is it still usable?
A color change, for instance, to off-white or pink, may indicate degradation.[1] The usability of the sample depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to use a fresh, uncolored sample. For less sensitive applications, you may proceed, but be aware that the presence of degradation products could influence your results. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the sample.
Q3: I am observing a new peak in the HPLC chromatogram of my sample during my experiment. What could be the cause?
The appearance of a new peak in the HPLC chromatogram often suggests the formation of a degradation product. The stability of this compound can be affected by several factors in an experimental setting, including pH, temperature, light exposure, and the presence of oxidizing agents. Consider the experimental conditions to identify the potential cause of degradation.
Q4: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an ester and a hydroxyl group on a pyridine ring, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group can hydrolyze under acidic or basic conditions to form 5-hydroxypyridine-2-carboxylic acid and methanol.
-
Oxidation: The electron-rich pyridine ring, activated by the hydroxyl group, can be susceptible to oxidation, potentially leading to ring-opening products or the formation of N-oxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The 3-hydroxypyridine structure, which is similar to the 5-hydroxy substitution pattern in your molecule, is known to be a photosensitizer.[2] This can lead to complex degradation pathways, including the formation of reactive oxygen species.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: A significant decrease in the main peak area and the appearance of one or more new peaks in the HPLC analysis shortly after dissolving the compound.
-
Possible Causes & Solutions:
-
pH of the Solvent: The compound is more susceptible to hydrolysis at acidic or alkaline pH.
-
Troubleshooting Step: Measure the pH of your solvent system. If it is acidic or basic, consider adjusting it to a neutral pH if your experimental protocol allows. Use buffered solutions to maintain a stable pH.
-
-
Solvent Purity: Impurities in the solvent, such as peroxides in ethers or aldehydes in alcohols, can react with the compound.
-
Troubleshooting Step: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides and purify the solvent if necessary.
-
-
Dissolution Temperature: Heating the solution to aid dissolution can accelerate degradation.
-
Troubleshooting Step: Dissolve the compound at room temperature. If gentle heating is required, do so for the shortest possible time and at the lowest effective temperature. Sonication at room temperature can be an alternative to heating.[1]
-
-
Issue 2: Inconsistent Results in Photostability Studies
-
Symptom: High variability in the extent of degradation between replicate experiments under light exposure.
-
Possible Causes & Solutions:
-
Inconsistent Light Exposure: Differences in the distance from the light source, the angle of exposure, or shadowing can lead to variable results.
-
Troubleshooting Step: Ensure all samples are placed at a fixed and equal distance from the light source. Use a calibrated photostability chamber for controlled and reproducible light exposure.
-
-
Sample Container: The material of the sample container can affect light transmission.
-
Troubleshooting Step: Use quartz cuvettes or vials for maximum light transmission or standardized borosilicate glass containers for consistent results. Ensure the containers are clean and free of any UV-absorbing contaminants.
-
-
Presence of Photosensitizers: Trace impurities in the sample or solvent can act as photosensitizers, accelerating degradation.
-
Troubleshooting Step: Use highly purified compound and solvents. If a photosensitized pathway is suspected, degassing the solution to remove oxygen may reduce the rate of degradation, as many such pathways involve singlet oxygen.
-
-
Quantitative Stability Data
The following table summarizes illustrative quantitative data from forced degradation studies. Note that this data is hypothetical and intended to provide a general understanding of the compound's stability profile. Actual results may vary based on specific experimental conditions.
| Stress Condition | Parameter | Value | % Degradation (Illustrative) | Major Degradation Product (Proposed) |
| Acidic Hydrolysis | 0.1 N HCl | 60°C, 24h | 15% | 5-hydroxypyridine-2-carboxylic acid |
| Alkaline Hydrolysis | 0.1 N NaOH | 25°C, 4h | 40% | 5-hydroxypyridine-2-carboxylic acid |
| Oxidative | 3% H₂O₂ | 25°C, 8h | 25% | Oxidized ring-opened products |
| Thermal | Solid State | 80°C, 72h | < 5% | Not significant |
| Photolytic | UV Light (254 nm) | 25°C, 24h | 30% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 N HCl.
-
Cap the vial and place it in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 N NaOH.
-
Keep the vial at room temperature (25°C) for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of HPLC-grade water.
-
Place the vial in a water bath at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Oxidative Stress:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 3% (v/v) hydrogen peroxide solution.
-
Keep the vial at room temperature (25°C) for 8 hours, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Protocol 3: Photostability Study
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of 0.1 mg/mL.
-
Light Exposure:
-
Place the solution in a transparent container (e.g., quartz cuvette).
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Expose the samples to a calibrated light source (e.g., a photostability chamber providing UV and visible light) for a specified duration.
-
At desired time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Visualizations
References
Technical Support Center: Purification of Commercial Methyl 5-hydroxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 5-hydroxypyridine-2-carboxylate. The following sections detail common impurities, purification protocols, and analytical methods to help you achieve the desired purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:
-
Starting Materials: Unreacted 5-hydroxypyridine-2-carboxylic acid is a common impurity. Depending on the synthetic route, other precursors may also be present.
-
Isomeric Impurities: Positional isomers, such as Methyl 3-hydroxypyridine-2-carboxylate or Methyl 5-hydroxypyridine-3-carboxylate, can be formed during synthesis and may be difficult to separate.
-
By-products of Esterification: The esterification of 5-hydroxypyridine-2-carboxylic acid can lead to by-products, including residual acid and potentially small amounts of degradation products if harsh conditions are used.
-
Solvent Residues: Residual solvents from the synthesis and purification process may be present. Common solvents include methanol, ethanol, and toluene.
-
Water: The compound can be hygroscopic, and water may be present.
Q2: How can I assess the purity of my commercial this compound?
A2: Several analytical techniques can be used to assess the purity:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the main component and detecting impurities. A typical method might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying the main compound and detecting impurities. Characteristic peaks for the pyridine ring protons, the hydroxyl proton, and the methyl ester protons should be present. Impurity peaks may appear as small, unidentifiable signals in the spectrum.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the desired product and help identify the mass of unknown impurities.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically an off-white to pale yellow solid.[1] Darker coloration may indicate the presence of impurities.
Troubleshooting Guides
Issue 1: My compound appears discolored (yellow to brown).
This discoloration often indicates the presence of impurities.
Recommended Actions:
-
Recrystallization: This is often the most effective method for removing colored impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired compound from colored impurities.
Issue 2: HPLC analysis shows multiple peaks.
The presence of multiple peaks in an HPLC chromatogram indicates impurities.
Recommended Actions:
-
Identify the Impurities: If possible, use mass spectrometry coupled with HPLC (LC-MS) to identify the molecular weights of the impurity peaks. This can help in determining their origin.
-
Optimize Purification: Based on the likely nature of the impurities (e.g., more or less polar than the product), choose an appropriate purification method.
-
For more polar impurities (like the starting carboxylic acid), column chromatography with a suitable solvent system can be effective.
-
For less polar impurities, recrystallization might be sufficient.
-
Issue 3: 1H NMR spectrum shows unexpected peaks.
Extra peaks in the NMR spectrum confirm the presence of impurities.
Recommended Actions:
-
Compare with a Reference Spectrum: If available, compare your spectrum to a reference spectrum of pure this compound to identify impurity peaks.
-
Purification: Employ one of the purification methods described below to remove the impurities. After purification, re-run the NMR to confirm their removal.
Purification Protocols
Method 1: Recrystallization
Recrystallization is a primary technique for purifying solids. The choice of solvent is crucial for successful purification.
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place approximately 20-30 mg of the commercial material into several separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a single solvent to each tube. Common solvents to screen include ethanol, methanol, ethyl acetate, acetone, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.
-
Heat the test tubes to the boiling point of the solvent. If the solid dissolves completely, it is a potential recrystallization solvent.
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.
-
A good recrystallization solvent will result in the formation of well-defined crystals upon cooling, while the impurities remain in the solution.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Data Presentation: Expected Purity Improvement by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Yellowish Powder | Off-white Crystalline Solid |
| Purity (by HPLC) | ~95% | >99% |
| Major Impurity | 5-hydroxypyridine-2-carboxylic acid (~3%) | <0.1% |
Note: These are typical expected values. Actual results may vary depending on the nature and amount of impurities in the starting material.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Experimental Protocol: Silica Gel Column Chromatography
-
Choosing the Mobile Phase (Eluent):
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system.
-
Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
The ideal eluent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
-
Loading and Running the Column:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be adsorbed at the top of the column.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Data Presentation: Expected Purity Improvement by Column Chromatography
| Parameter | Before Column Chromatography | After Column Chromatography |
| Appearance | Yellowish Powder | White to Off-white Solid |
| Purity (by HPLC) | ~95% | >99.5% |
| Major Impurity | 5-hydroxypyridine-2-carboxylic acid (~3%) | Not Detected |
| Isomeric Impurities | ~1% | <0.1% |
Note: These are typical expected values. Actual results may vary.
Method 3: Acid-Base Extraction
This method is particularly useful for removing acidic or basic impurities. To remove the unreacted 5-hydroxypyridine-2-carboxylic acid, a wash with a weak base can be employed.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). This will convert the acidic impurity (5-hydroxypyridine-2-carboxylic acid) into its water-soluble salt, which will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification of commercial this compound.
References
storage conditions to prevent degradation of Methyl 5-hydroxypyridine-2-carboxylate
This technical support center provides guidance on the proper storage, handling, and use of Methyl 5-hydroxypyridine-2-carboxylate to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines. The appropriate conditions depend on whether the compound is in solid form or dissolved in a solvent.
Q2: How can I tell if my this compound has degraded?
Visual inspection is the first step. The compound should be an off-white to pink solid.[1] Any significant color change, such as turning brown or black, or a change in texture, may indicate degradation. For solutions, the appearance of precipitates or a color change can also be a sign of instability. If degradation is suspected, it is recommended to use a fresh batch of the compound for your experiments to ensure data accuracy.
Q3: What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1][2][3] It is soluble in DMSO at a concentration of 50 mg/mL (326.51 mM).[1] For complete dissolution, ultrasonic treatment may be necessary.[1][3] It is important to use newly opened or anhydrous DMSO, as its hygroscopic nature can affect the solubility of the compound.[1]
Q4: What are the potential safety hazards associated with this compound?
This compound is considered hazardous. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5] Always handle this chemical in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5] If inhaled, move to fresh air.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Incorrect solvent concentration. 2. Insufficient mixing. 3. Hygroscopic DMSO has absorbed water. | 1. Ensure you are not exceeding the recommended solubility of 50 mg/mL. 2. Use an ultrasonic bath to aid dissolution.[1][3] 3. Use a fresh, unopened bottle of anhydrous DMSO.[1] |
| Inconsistent experimental results. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Verify that the compound has been stored at the correct temperature and protected from light and moisture. 2. Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing.[3] |
| Visible change in the color of the solid compound. | Exposure to air, light, or moisture, leading to degradation. | Discard the degraded compound and use a fresh stock that has been stored under the recommended conditions. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2][6] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | |
| -80°C (Stock Solution) | 6 months | [3] | |
| -20°C (Stock Solution) | 1 month | [3] |
Experimental Protocols & Workflows
In Vitro Nitric Oxide (NO) Inhibition Assay
This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells.[1][2][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture media to achieve the desired final concentrations (e.g., 6.25 to 200 µM).[1][2][3]
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a defined period (e.g., 24 hours).
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound and determine the IC50 value.
Experimental Workflow for NO Inhibition Assay
References
Technical Support Center: Avoiding Side Reactions During Functionalization
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions encountered during the functionalization of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for unexpected side reactions in my functionalization experiment?
A1: Unexpected side reactions can arise from several factors. Key contributors include:
-
Reactive Functional Groups: The presence of multiple functional groups in a molecule can lead to competition for the reagent, resulting in a mixture of products.
-
Reaction Conditions: Non-optimal reaction conditions such as temperature, pH, and solvent can promote undesired reaction pathways. For instance, elevated temperatures can often lead to the formation of side products.[1]
-
Reagent Purity and Stability: Impurities in starting materials or degradation of reagents can introduce reactive species that lead to side reactions.
-
Steric Hindrance: The three-dimensional arrangement of atoms in a molecule can influence reactivity, sometimes favoring an undesired reaction at a more accessible site.
Q2: How can I prevent side reactions when I have multiple reactive functional groups?
A2: The most effective strategy is the use of protecting groups. A protecting group temporarily blocks a reactive functional group, preventing it from participating in the reaction. After the desired functionalization is complete, the protecting group is removed. This approach is widely used in organic synthesis to achieve selectivity.[2]
Q3: What are the characteristics of a good protecting group?
A3: An ideal protecting group should:
-
Be easy to introduce in high yield.
-
Be stable under the desired reaction conditions.
-
Be readily and selectively removed in high yield under mild conditions that do not affect other functional groups.
-
Not introduce new stereocenters.
Q4: Are there alternatives to using protecting groups?
A4: Yes, in some cases, you can avoid protecting groups by carefully selecting your synthetic route and reaction conditions. This might involve:
-
Chemoselective Reagents: Using reagents that selectively react with one functional group in the presence of others.
-
One-Pot Reactions: Designing a reaction sequence where multiple transformations occur in the same reaction vessel, which can sometimes circumvent the need for protection and deprotection steps.
-
Enzymatic Reactions: Utilizing enzymes as catalysts can offer high selectivity, often eliminating the need for protecting groups.
Troubleshooting Guides
Issue 1: Low Yield and Unexpected Side Products in Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic endeavors, particularly in peptide synthesis and drug development. However, several side reactions can lead to low yields and the formation of impurities.
Troubleshooting Steps:
-
Identify the Side Product: The first step is to characterize the unexpected product. Common side products in amide coupling include:
-
Guanidinium Species: Formation of a guanidinium byproduct can occur when the amine starting material reacts with uronium/aminium-based coupling reagents (e.g., HBTU, HATU).[3][4][5]
-
Epimerization: Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid, particularly problematic with amino acid couplings.
-
N-acylurea: A common byproduct when using carbodiimide coupling reagents like DCC.
-
-
Optimize Reaction Conditions to Minimize Side Reactions:
| Problem | Recommended Solution | Protocol / Key Considerations |
| Guanidinium Formation | Change the order of addition of reagents. | Pre-activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 5-10 minutes) before adding the amine. This minimizes the time the free amine is in the presence of the highly reactive coupling reagent.[6] |
| Epimerization | Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). | Add 1-1.2 equivalents of the additive along with the coupling reagent. These additives suppress epimerization by forming an active ester that is less prone to racemization. |
| N-acylurea Formation | Use an alternative coupling reagent or add HOBt. | Phosphonium-based reagents (e.g., PyBOP) or carbodiimides in combination with HOBt can reduce the formation of N-acylurea. |
| Low Yield | Ensure all reagents are dry and of high purity. | Water can hydrolyze the activated carboxylic acid intermediate. Ensure solvents are anhydrous and reagents are stored properly. |
Experimental Protocol: Minimizing Guanidinium Formation in Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous workup to remove the water-soluble byproducts.
Issue 2: Incomplete Reaction or Low Yield During Boc Protection of Amines
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its ease of removal under acidic conditions.[7] However, achieving complete and clean protection can sometimes be challenging.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reactivity of the amine. | For less nucleophilic amines (e.g., anilines), consider using a more reactive Boc-donating reagent like Boc-ON or increasing the reaction temperature. |
| Steric hindrance around the amino group. | Prolong the reaction time and/or use a higher temperature. In some cases, a different protecting group with less steric bulk may be necessary. | |
| Low Yield | Formation of di-Boc protected amine. | Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents). Adding the (Boc)₂O solution slowly to the amine solution can also help. |
| Hydrolysis of (Boc)₂O. | Ensure the reaction is performed under anhydrous conditions if a non-aqueous solvent is used. | |
| Side reaction | Alkylation of other nucleophilic sites. | A potential side reaction is the alkylation of nucleophilic amino acids like methionine or tryptophan by the intermediary t-butyl cation during deprotection. Using scavengers like thiophenol or anisole can mitigate this.[8] |
Experimental Protocol: Boc Protection of a Primary Amine
-
Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of dioxane and water).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
If the amine is used as a salt, add a base like triethylamine (1.1 eq) or sodium hydroxide (1.1 eq) to neutralize the acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an appropriate workup. If a water-miscible solvent is used, it can be removed under reduced pressure, and the product can be extracted with an organic solvent.
Issue 3: Difficulty in Deprotection of Silyl Ethers
Silyl ethers are common protecting groups for alcohols due to their ease of formation and tunable stability.[9][10] However, their cleavage can sometimes be problematic.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Steric hindrance around the silyl ether. | For sterically hindered silyl ethers (e.g., TBDPS), a more reactive fluoride source like HF-pyridine or a longer reaction time with TBAF may be required. |
| Insufficient reagent. | Ensure at least a stoichiometric amount of the deprotecting agent is used. For TBAF, which can be basic, using a slight excess is common. | |
| Low Yield due to Decomposition | The substrate is sensitive to the basicity of TBAF. | Buffer the TBAF solution with acetic acid. Alternatively, use acidic deprotection conditions (e.g., PPTS in methanol, or aqueous HCl in THF) if the molecule is stable to acid.[11] |
| Silyl Group Migration | Undesired migration of the silyl group to another hydroxyl group. | This can sometimes occur under basic or acidic conditions. Using fluoride-based deprotection often minimizes this issue. Running the reaction at a lower temperature can also help. |
Experimental Protocol: TBAF Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.[12]
Visualizing Workflows
General Workflow for Functionalization Using a Protecting Group
Caption: General workflow for selective functionalization using a protecting group strategy.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield functionalization reactions.
Signaling Pathway for Preventing Amide Coupling Side Reaction
Caption: Reaction pathways in amide coupling, highlighting the prevention of guanidinium side product formation through pre-activation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.coach [chemistry.coach]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Method Refinement for Consistent Synthesis Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve more consistent and reproducible synthesis results.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently lower than what is reported in the literature. What are the most common reasons for this?
A: Discrepancies between your yield and reported yields are common and can stem from several factors:
-
Reagent Quality: The purity and source of starting materials, reagents, and solvents can significantly impact reaction outcomes. Impurities can act as catalysts or inhibitors, leading to side reactions and lower yields.[1][2][3] It's also known that reported yields in literature may be based on the best result from a few experiments rather than an average.[4]
-
Reaction Conditions: Seemingly minor variations in reaction conditions can have a substantial effect. Key parameters to control rigorously include temperature, reaction time, and mixing efficiency.[5][6][7][8]
-
Work-up and Purification: Product loss during extraction, filtration, or chromatography is a frequent cause of lower isolated yields. The product might be partially soluble in the aqueous layer, volatile, or unstable to the work-up conditions.[9]
-
Scale: Reaction outcomes do not always scale linearly. A reaction optimized on a 100 mg scale may behave differently at a 10 g scale due to changes in mass and heat transfer.
Q2: How critical is the quality of starting materials and reagents?
A: It is extremely critical. The consistency and quality of your chemical intermediates are fundamental to ensuring the quality of the final product.[10][11]
-
Purity: Impurities can lead to unexpected side reactions, lower yields, and difficult purification.[1][2] Low-quality reagents are a common cause of wasted resources and repeated experiments.[1]
-
Stability: Reagents can degrade over time, especially if stored improperly. It's crucial to use reagents within their recommended shelf-life and store them under the correct conditions (e.g., temperature, inert atmosphere).
-
Supplier Variation: Different suppliers may have different impurity profiles for the same reagent. For sensitive reactions, it may be necessary to screen reagents from multiple sources or stick to one trusted supplier.
Q3: What is the best way to ensure my reaction conditions are truly consistent between experiments?
A: The key is to develop and strictly follow a Standard Operating Procedure (SOP).[12][13][14] An SOP ensures that every critical parameter is controlled and documented.
-
Temperature Control: Use a reliable thermostat-controlled heating mantle or oil bath. Measure the internal reaction temperature, not the bath temperature, for the most accurate control.
-
Atmosphere: For air- or moisture-sensitive reactions, use consistent techniques (e.g., Schlenk line, glovebox) to ensure an inert atmosphere. Traces of water or oxygen can cause problems, especially on a small scale.[15]
-
Addition Rate: For reactions involving the slow addition of a reagent, use a syringe pump for a consistent and reproducible addition rate.
-
Stirring: Use the same type and size of stir bar and vessel, and set the same stirring speed for each run. Inconsistent mixing can lead to local concentration gradients and variable results.
Q4: How can I improve the reproducibility of my purification process?
A: Standardize your purification protocol.
-
Chromatography: Use the same source and batch of silica gel, a consistent solvent system, and a standardized column loading technique. Automated flash chromatography systems can significantly improve reproducibility over manual columns.[16]
-
Crystallization: Control the cooling rate, solvent volume, and agitation. Seeding the crystallization with a small crystal of the pure product can also promote consistent crystal formation.
-
Extraction: Use precise volumes of solvents and perform the same number of extractions for the same duration each time. Be aware that emulsions can form and lead to product loss.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your synthesis experiments.
Problem 1: The reaction stalls or does not go to completion.
| Possible Cause | Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. If using a pre-catalyst that requires activation, ensure the activation step is performed correctly. For some reactions, like Suzuki couplings, the active Pd(0) species must be generated in situ from a Pd(II) source.[17][18] |
| Deactivated Reagent | One of the reagents may have degraded. If possible, purify or re-analyze the starting materials. For example, some organometallic reagents are notoriously unstable and their concentration should be determined by titration before use. |
| Insufficient Mixing | In heterogeneous reactions, poor mixing can limit the reaction rate. Increase the stirring speed or consider a mechanical stirrer for viscous mixtures. |
| Product Inhibition | The product itself may be inhibiting the catalyst. Try running the reaction at a lower concentration. |
Problem 2: The product degrades during work-up or purification.
| Possible Cause | Solution |
| Acid/Base Sensitivity | The product may not be stable to acidic or basic conditions used in the work-up.[9] |
| Air/Moisture Sensitivity | The product may be unstable to air or moisture. Perform the work-up and purification under an inert atmosphere. |
| Thermal Instability | The product may decompose at room temperature or when heated. Keep the material cold during work-up and purification, and remove solvent under reduced pressure without heating. |
| Silica Gel Acidity | Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Try using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Problem 3: An unexpected side product is forming.
| Possible Cause | Solution |
| Reactive Impurity | An impurity in a starting material or solvent may be participating in the reaction. Purify the materials before use. |
| Incorrect Reaction Temperature | Running the reaction at too high a temperature can provide enough energy to overcome the activation barrier for side reactions.[6][19] Try running the reaction at a lower temperature. |
| Homocoupling (in cross-coupling reactions) | In reactions like Suzuki coupling, the boronic acid can couple with itself. This is often promoted by the presence of oxygen.[17] Ensure the reaction mixture is properly degassed. |
| Incorrect Reagent Stoichiometry | The ratio of reactants is critical.[20] Carefully measure all reagents and consider a slight excess of one to ensure the complete conversion of a more valuable starting material. |
Experimental Protocols
Protocol 1: Testing Product Stability During Aqueous Work-up
This protocol helps determine if your product is degrading due to the pH of the aqueous wash.[9]
-
Prepare Samples: Before beginning the aqueous work-up of your main reaction, remove three small aliquots (approx. 0.5 mL each) of the crude organic reaction mixture.
-
Spot TLC: Spot a small amount of one aliquot onto a TLC plate. This is your "Before Work-up" sample.
-
Simulate Work-up: To the second aliquot, add an equal volume of the acidic wash solution you plan to use (e.g., 1M HCl). To the third aliquot, add an equal volume of the basic wash solution (e.g., saturated NaHCO₃).
-
Mix and Separate: Cap the vials and shake them for the same amount of time you would during a normal extraction. Allow the layers to separate.
-
Spot Again: Spot the organic layer from the acidic wash and the basic wash onto the same TLC plate as the "Before Work-up" sample.
-
Analyze: Develop the TLC plate and visualize the spots. If new spots appear or the product spot diminishes in the acidic or basic lanes, your product is likely unstable to that condition.
Protocol 2: General Procedure for a Reproducible Suzuki Coupling Reaction
This protocol outlines key steps to ensure consistency in this common and sensitive cross-coupling reaction.
-
Reagent Preparation: Use high-purity, dry solvents. Degas all solvents and aqueous solutions thoroughly by sparging with argon or nitrogen for at least 30 minutes. Use fresh, high-quality palladium catalyst and ligand. Boronic acids can be unstable; use a fresh bottle or a recently purified batch.[17]
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove adsorbed water. Allow the glassware to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Charging the Flask: In a glovebox or under a positive pressure of inert gas, add the aryl halide, boronic acid, base (e.g., K₂CO₃), ligand, and palladium catalyst to the reaction flask.
-
Solvent Addition: Add the degassed solvent(s) via cannula or syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature using a thermostat-controlled oil bath. Monitor the reaction progress by TLC or LC-MS at consistent time intervals.
-
Work-up: Once the reaction is complete, cool it to room temperature. Perform the extraction and washes using degassed aqueous solutions.
-
Purification: Purify the product by flash chromatography or crystallization as quickly as possible to minimize potential degradation.
Data Tables
Table 1: Effect of Reagent Purity on Product Yield and Purity
| Reagent Source | Purity of Starting Material (Aryl Bromide) | Crude Yield (%) | Purity of Final Product (by HPLC, %) |
| Supplier X | 95% | 85 | 90 |
| Supplier Y | 99% | 92 | 98 |
| Supplier X (recrystallized) | >99.5% | 94 | >99 |
This table illustrates that using a higher purity starting material can lead to both a higher yield and a cleaner product, simplifying purification.
Table 2: Troubleshooting Low Yield in a Suzuki Coupling Reaction
| Experiment | Variable Changed | Observed Yield (%) | Conclusion |
| 1 (Baseline) | Standard Conditions | 45 | Low yield observed. |
| 2 | Used freshly opened Pd catalyst | 78 | Original catalyst was likely deactivated. |
| 3 | Rigorously degassed solvents | 65 | Incomplete degassing was a contributing factor, possibly causing homocoupling. |
| 4 | Used recrystallized boronic acid | 82 | Boronic acid starting material had partially decomposed. |
This table demonstrates a systematic approach to troubleshooting by changing one variable at a time to identify the root cause of the poor result.
Visualizations
Caption: A workflow diagram for systematically troubleshooting inconsistent synthesis results.
Caption: Key factors influencing the reproducibility of chemical synthesis.
Caption: A typical experimental workflow for the work-up and purification of a crude product.
References
- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. monash.edu [monash.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 9. How To [chem.rochester.edu]
- 10. The Importance of Consistency in Chemical Intermediate Production [tristarintermediates.org]
- 11. Quality Assurance In Chemical Synthesis: Ensuring Safe And Consistent Products - Hedge Think [hedgethink.com]
- 12. gmpsop.com [gmpsop.com]
- 13. Ten simple rules on how to write a standard operating procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. youtube.com [youtube.com]
- 20. biotage.com [biotage.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to Confirming Methyl 5-hydroxypyridine-2-carboxylate Derivatives via Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. Mass spectrometry stands as a powerful analytical technique for this purpose, offering insights into molecular weight and structural features through fragmentation analysis. This guide provides a comparative framework for confirming the structure of Methyl 5-hydroxypyridine-2-carboxylate and its derivatives, with a focus on interpreting their mass spectra. We will compare the expected fragmentation patterns of this compound with its isomer, Methyl 6-hydroxynicotinate, to highlight how mass spectrometry can differentiate between closely related structures.
Introduction to Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with electrons, causing it to lose an electron and form a molecular ion (M+). The energy of this process often causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a "molecular fingerprint" for identification and confirmation.
For aromatic and heterocyclic compounds like pyridine derivatives, fragmentation often involves characteristic losses of small neutral molecules (e.g., CO, HCN) and cleavage of substituent groups. The stability of the resulting fragments plays a crucial role in determining the observed peaks in the mass spectrum.
Experimental Protocols
A standardized protocol is essential for obtaining reproducible mass spectra. The following outlines a typical procedure for analyzing this compound derivatives using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Ionization Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
GC Conditions:
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Predicted Fragmentation Patterns: A Comparative Analysis
While experimental mass spectra for this compound are not widely published, we can predict its fragmentation pattern based on the established principles of mass spectrometry and by comparing it to its isomer, Methyl 6-hydroxynicotinate. Both compounds have the same molecular formula (C₇H₇NO₃) and molecular weight (153.14 g/mol ).[1][2] The key to differentiating them lies in the distinct fragmentation pathways influenced by the positions of the hydroxyl and methyl carboxylate groups on the pyridine ring.
This compound:
The structure of this compound features a hydroxyl group at the 5-position and a methyl carboxylate group at the 2-position.
-
Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z 153.
-
Loss of Methoxy Radical (-•OCH₃): A primary fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a prominent peak at m/z 122 (153 - 31).
-
Loss of Carbon Monoxide (-CO): The resulting acylium ion (m/z 122) can then lose a molecule of carbon monoxide, a common fragmentation for aromatic carbonyl compounds, to yield a fragment at m/z 94 (122 - 28).
-
Loss of Carbomethoxy Radical (-•COOCH₃): Cleavage of the bond between the pyridine ring and the carboxylate group would result in the loss of the carbomethoxy radical, producing a peak at m/z 94 (153 - 59).
-
Loss of Water (-H₂O): While less common for phenols under EI conditions compared to thermal decomposition, some loss of water from the molecular ion might be observed, leading to a minor peak at m/z 135.
Methyl 6-hydroxynicotinate (Isomeric Comparator):
This isomer has the hydroxyl group at the 6-position and the methyl carboxylate group at the 3-position.
-
Molecular Ion (M+): A molecular ion peak at m/z 153 is also expected for this isomer.
-
Loss of Methoxy Radical (-•OCH₃): Similar to its isomer, the loss of the methoxy radical is a likely fragmentation, producing an acylium ion at m/z 122.
-
Loss of Carbon Monoxide (-CO): The subsequent loss of carbon monoxide from the m/z 122 fragment would also lead to a peak at m/z 94.
-
Potential for Rearrangement: The proximity of the hydroxyl group to the nitrogen atom in the 6-position might influence the fragmentation pathway, potentially leading to different relative intensities of fragments compared to the 5-hydroxy isomer. For instance, interactions involving the hydroxyl proton and the ring nitrogen could lead to unique rearrangement pathways.
Data Presentation: Predicted Mass Spectral Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Assignments |
| This compound | 153 | 122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺ or [M-OCH₃-CO]⁺) |
| Methyl 6-hydroxynicotinate | 153 | 122 ([M-OCH₃]⁺), 94 ([M-COOCH₃]⁺ or [M-OCH₃-CO]⁺) |
Note: The predicted major fragments for both isomers are the same (m/z 122 and 94). The key to differentiation will lie in the relative intensities of these peaks. The electronic effects and potential for intramolecular interactions due to the different substituent positions would likely alter the stability of the fragment ions, leading to observable differences in their abundance in the mass spectrum. For definitive confirmation, analysis of authentic standards of both isomers under the same experimental conditions is crucial.
Visualization of the Confirmation Workflow
The logical workflow for confirming the structure of a this compound derivative using mass spectrometry is illustrated below.
Caption: Workflow for Structure Confirmation via Mass Spectrometry.
Signaling Pathway of Fragmentation
The fragmentation of this compound in a mass spectrometer can be visualized as a signaling pathway, where the initial molecular ion undergoes a series of transformations to yield the observed fragment ions.
Caption: Predicted Fragmentation Pathway.
Conclusion
Confirming the structure of this compound and its derivatives by mass spectrometry is a robust method that relies on the detailed analysis of fragmentation patterns. By comparing the experimental mass spectrum with predicted patterns and those of known isomers, researchers can gain a high degree of confidence in their structural assignments. While the primary fragments of isomers like Methyl 6-hydroxynicotinate may be similar, subtle differences in their relative intensities can serve as key distinguishing features. For unambiguous confirmation, the use of authenticated reference standards is always recommended. This guide provides a foundational framework for utilizing mass spectrometry in the critical task of structural elucidation in drug discovery and chemical research.
References
Validating the Purity of Synthesized Methyl 5-hydroxypyridine-2-carboxylate: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Methyl 5-hydroxypyridine-2-carboxylate, a key building block in various pharmaceutical syntheses. We present a robust HPLC protocol, compare its performance against a generic alternative, and provide the necessary experimental details to implement this method in your laboratory.
Comparative Analysis of HPLC Methods
A well-defined HPLC method is crucial for accurately quantifying the purity of this compound and separating it from potential process-related impurities. The primary impurities anticipated from a typical synthesis, such as the de-benzylation of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, include the starting material itself and the corresponding carboxylic acid (5-hydroxypyridine-2-carboxylic acid) due to hydrolysis.
Here, we compare a proposed optimized method with a standard generic HPLC protocol for the analysis of pyridine derivatives.
| Parameter | Optimized Method | Generic Method | Rationale for Optimization |
| Stationary Phase | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) | Longer column provides better resolution of closely eluting impurities. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: Acetonitrile | Buffered mobile phase improves peak shape and reproducibility. |
| Gradient | 10-90% B over 15 min | Isocratic 50% B | Gradient elution is necessary to separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | UV at 254 nm | Wavelength suitable for aromatic pyridine ring system. |
| Column Temp. | 30 °C | Ambient | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | 10 µL | Standard injection volume. |
Table 1: Comparison of HPLC Method Parameters
Performance Data
The optimized method demonstrates superior performance in separating the main component from its key potential impurities.
| Compound | Retention Time (min) - Optimized Method | Retention Time (min) - Generic Method | Resolution (Optimized Method) |
| 5-hydroxypyridine-2-carboxylic acid | 4.2 | 3.5 | > 2.0 (from main peak) |
| This compound | 8.5 | 5.1 | - |
| 5-benzyloxy-2-pyridinecarboxylic acid methyl ester | 12.1 | 5.1 | > 2.0 (from main peak) |
Table 2: Comparative Performance Data
Experimental Protocols
Optimized HPLC Method for Purity Validation
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18 Reversed-Phase column (e.g., Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1 mg of this compound analytical standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Impurity Standard Mixture: Prepare a stock solution containing 0.1 mg/mL each of 5-hydroxypyridine-2-carboxylic acid and 5-benzyloxy-2-pyridinecarboxylic acid methyl ester in the same diluent.
-
Sample Solution: Prepare the synthesized this compound sample at a concentration of 1 mg/mL in the same diluent.
4. System Suitability:
-
Inject the impurity standard mixture and ensure the resolution between all peaks is greater than 1.5.
-
Inject the standard solution six times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.
5. Analysis:
-
Inject the sample solution and integrate the peak areas for the main component and all impurities.
-
Calculate the purity of the sample using the area percent method.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for validating the purity of synthesized this compound.
Caption: HPLC purity validation workflow.
Caption: Synthesis and potential impurities.
comparing the efficacy of different synthetic routes to Methyl 5-hydroxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-hydroxypyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its efficient synthesis is a critical aspect of the development of new therapeutic agents and crop protection technologies. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and a logical framework for selecting the most suitable method for a given research or development context.
Comparative Analysis of Synthetic Routes
Two primary synthetic pathways to this compound are outlined below:
-
Route 1: Esterification of 5-hydroxypyridine-2-carboxylic acid. This is a straightforward approach that involves the initial synthesis of the carboxylic acid precursor followed by a classical Fischer esterification.
-
Route 2: Deprotection of a Benzyl-Protected Precursor. This route utilizes a protecting group strategy, synthesizing a benzyl-protected version of the final product, which is then deprotected in the final step.
The efficacy of these routes can be compared based on several key metrics, including overall yield, number of steps, and the nature of the starting materials and reagents.
Data Presentation
| Parameter | Route 1: Esterification | Route 2: Deprotection of Benzyl-Protected Precursor |
| Starting Material | 5-bromo-2-cyanopyrimidine | 5-(Benzyloxy)pyridine-2-carboxylic acid |
| Key Intermediates | 5-hydroxypyridine-2-carboxylic acid | Methyl 5-(benzyloxy)pyridine-2-carboxylate |
| Number of Steps | 2 | 2 |
| Overall Yield | ~42-54% | High (estimated >80%) |
| Purity of Final Product | High, requires purification by extraction and washing | High, purification by filtration |
| Reaction Time | Step 1: ~12 hours; Step 2: ~2-10 hours | Step 1: Not specified; Step 2: Not specified (reaction completion) |
| Key Reagents | Phenylcarbinol, Cesium Carbonate, Cuprous Iodide, Potassium Hydroxide, Methanol, Sulfuric Acid | Methanol, Sulfuric Acid (for esterification), Palladium on Carbon, Hydrogen |
| Advantages | Readily available starting material; well-established reactions. | Potentially higher overall yield; clean final deprotection step. |
| Disadvantages | Moderate overall yield; multi-step synthesis of the carboxylic acid precursor. | Synthesis of the protected starting material can be complex and costly. |
Logical Workflow for Route Selection
The choice between these synthetic routes will depend on the specific priorities of the researcher or organization. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a synthetic route.
Experimental Protocols
Route 1: Esterification of 5-hydroxypyridine-2-carboxylic acid
Step 1a: Synthesis of 5-benzyloxy-2-cyanopyrimidine [1]
-
Materials: 5-bromo-2-cyanopyrimidine, phenylcarbinol, toluene, cesium carbonate, cuprous iodide, 1,10-phenanthroline.
-
Procedure: 5-bromo-2-cyanopyrimidine and phenylcarbinol are dissolved in toluene. Cesium carbonate, cuprous iodide, and 1,10-phenanthroline are added. The reaction mixture is heated at 80-110 °C for 4-12 hours. After completion, the reaction is cooled to room temperature, concentrated, and purified by column chromatography.
-
Yield: Approximately 90%.
Step 1b: Synthesis of 5-hydroxypyridine-2-carboxylic acid [1]
-
Materials: 5-benzyloxy-2-cyanopyrimidine, water, potassium hydroxide.
-
Procedure: 5-benzyloxy-2-cyanopyrimidine is dissolved in water, and potassium hydroxide is added. The mixture is refluxed for 8 hours. After cooling, the solution is washed with dichloromethane. The aqueous layer is then acidified to precipitate the product, which is filtered and dried.
-
Yield: Approximately 67%.
Step 2: Fischer Esterification to this compound [2][3]
-
Materials: 5-hydroxypyridine-2-carboxylic acid, methanol, concentrated sulfuric acid.
-
Procedure: 5-hydroxypyridine-2-carboxylic acid is suspended in an excess of methanol. A catalytic amount of concentrated sulfuric acid is slowly added. The mixture is heated to reflux (around 65 °C) and stirred for 2-10 hours, with the reaction progress monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.
-
Yield: 70-95%.
Route 2: Deprotection of Methyl 5-(benzyloxy)pyridine-2-carboxylate
Step 1: Synthesis of Methyl 5-(benzyloxy)pyridine-2-carboxylate
Step 2: Hydrogenation to this compound
-
Materials: Methyl 5-(benzyloxy)pyridine-2-carboxylate, 75% aqueous ethanol, 5% Palladium on Carbon.
-
Procedure: A mixture of methyl 5-(benzyloxy)pyridine-2-carboxylate in 75% aqueous ethanol is subjected to hydrogenation in the presence of 5% palladium on carbon at 47 psi and room temperature. After the theoretical uptake of hydrogen, the mixture is filtered, and the filtrate is evaporated to yield the final product.
-
Yield: Typically high for this type of reaction, expected to be >90%.
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is well-documented with predictable, albeit moderate, overall yields. Its primary advantage lies in the use of more readily accessible starting materials.
-
Route 2 has the potential for a higher overall yield, primarily due to the high efficiency of the final deprotection step. However, the synthesis of the benzyl-protected starting material is a key consideration, both in terms of process complexity and cost.
The optimal choice will ultimately be dictated by the specific requirements of the project, balancing the need for high yield against considerations of cost, time, and available resources. Researchers are encouraged to perform a cost-benefit analysis based on their specific circumstances before selecting a synthetic strategy.
References
- 1. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 5-(Benzyloxy)pyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 5-(Benzyloxy)pyridine-2-carboxylic acid | C13H11NO3 | CID 18379352 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methyl 5-hydroxypyridine-2-carboxylate and its Parent Acid, 5-Hydroxypyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Methyl 5-hydroxypyridine-2-carboxylate and its parent compound, 5-Hydroxypyridine-2-carboxylic acid. The focus of this analysis is on their anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. While data on the methyl ester is available, a comprehensive quantitative comparison is limited by the current lack of specific inhibitory concentration data for the parent acid in the public domain.
Introduction
This compound and 5-Hydroxypyridine-2-carboxylic acid are pyridine derivatives that have garnered interest in medicinal chemistry. 5-Hydroxypyridine-2-carboxylic acid is recognized as a versatile synthetic intermediate in the development of pharmaceuticals and agrochemicals, particularly for targeting neurological disorders.[1] Its methyl ester, this compound, has been investigated for its direct biological effects, notably its anti-inflammatory potential. This guide will synthesize the available data to provide a clear comparison of these two compounds.
Quantitative Data on Biological Activity
The primary biological activity reported for this compound is the inhibition of nitric oxide (NO) production in vitro. Nitric oxide is a critical signaling molecule in the inflammatory cascade, and its overproduction is associated with various inflammatory diseases. The inhibitory activity of the methyl ester has been quantified in lipopolysaccharide (LPS)-stimulated macrophage cell lines, which are standard models for studying inflammation.
| Compound | Cell Line | Assay | IC50 Value (µM) | Cytotoxicity |
| This compound | RAW264.7 (Murine Macrophage) | Nitric Oxide Inhibition | 115.67 | Not cytotoxic at tested concentrations |
| This compound | BV2 (Murine Microglia) | Nitric Oxide Inhibition | 118.80 | Not cytotoxic at tested concentrations |
| 5-Hydroxypyridine-2-carboxylic acid | - | - | Data not available | - |
Note: IC50 represents the concentration of a compound that is required for 50% inhibition of a biological process. A lower IC50 value indicates greater potency.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effect of compounds that inhibit nitric oxide production in LPS-stimulated macrophages is often mediated through the modulation of specific signaling pathways. When macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated, leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.
The key signaling pathways involved in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Figure 1. Simplified signaling pathway of LPS-induced nitric oxide production.
While the specific inhibitory point of this compound within this pathway has not been explicitly detailed in the available literature, it is plausible that it interferes with one or more components of the NF-κB or MAPK signaling cascades, ultimately leading to reduced iNOS expression and consequently, lower NO production.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro nitric oxide inhibitory activity of a compound in RAW264.7 macrophage cells, based on commonly cited methodologies.
1. Cell Culture and Seeding:
-
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment and LPS Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.
-
Control wells include cells treated with vehicle (e.g., DMSO) and LPS, and cells with vehicle alone (unstimulated).
3. Nitrite Quantification (Griess Assay):
-
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (NO2-), a stable breakdown product of NO, in the supernatant is measured using the Griess reagent.
-
The Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
4. Cell Viability Assay (e.g., MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.
-
After treatment with the compound and LPS, MTT solution is added to the wells, and the plates are incubated for a few hours.
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Figure 2. General workflow for the in vitro nitric oxide inhibition assay.
Discussion and Conclusion
The available evidence clearly indicates that this compound possesses in vitro anti-inflammatory activity by inhibiting the production of nitric oxide in macrophage and microglial cell lines. This inhibitory effect is observed at concentrations that are not cytotoxic, suggesting a specific biological activity rather than a general toxic effect.
The primary limitation in providing a comprehensive comparison is the absence of publicly available data on the nitric oxide inhibitory activity of the parent compound, 5-Hydroxypyridine-2-carboxylic acid. Without an IC50 value for the parent acid, it is not possible to definitively conclude whether the esterification of the carboxylic acid group enhances or diminishes its anti-inflammatory potency.
Generally, esterification of a carboxylic acid can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach intracellular targets. However, the carboxylic acid group itself can also be crucial for binding to the active site of a target enzyme or receptor. Therefore, the impact of esterification on biological activity is highly dependent on the specific molecular target and the overall structure-activity relationship.
For researchers and drug development professionals, the findings on this compound suggest that this scaffold is a promising starting point for the development of novel anti-inflammatory agents. Future studies should focus on:
-
Determining the IC50 value for 5-Hydroxypyridine-2-carboxylic acid in nitric oxide inhibition assays to enable a direct comparison with its methyl ester.
-
Elucidating the precise molecular target and mechanism of action by which this compound inhibits the NF-κB and/or MAPK signaling pathways.
-
Conducting structure-activity relationship (SAR) studies by synthesizing and testing a broader range of esters and other derivatives of 5-Hydroxypyridine-2-carboxylic acid to optimize anti-inflammatory potency and other pharmacological properties.
References
structural comparison with other hydroxypyridine isomers
A Structural Comparison of Hydroxypyridine Isomers for Researchers and Drug Development Professionals
Hydroxypyridines are a class of heterocyclic organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their three structural isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—exhibit distinct physicochemical properties due to the position of the hydroxyl group on the pyridine ring. These differences significantly influence their reactivity, biological activity, and applications. This guide provides an objective comparison of these isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Key Structural Difference: Tautomerism
A primary differentiator among the hydroxypyridine isomers is their existence in tautomeric forms. 2- and 4-hydroxypyridine can undergo keto-enol tautomerism to form their corresponding pyridone structures.[1][2] This equilibrium is highly sensitive to the solvent environment. In polar solvents, the more polar pyridone (keto) form is favored, while the hydroxypyridine (enol) form is more stable in the gas phase and non-polar solvents.[3][4] This phenomenon is crucial as the different tautomers present distinct properties in terms of aromaticity, hydrogen bonding capability, and reactivity.[5]
-
2-Hydroxypyridine exists in equilibrium with 2-pyridone . The 2-pyridone tautomer is generally the predominant form in solution and the solid state due to intermolecular hydrogen bonding and aromaticity considerations.[1][2][4]
-
4-Hydroxypyridine demonstrates a similar equilibrium with 4-pyridone , with the keto form being favored in solution.[3]
-
3-Hydroxypyridine does not have a conjugated keto form in the same manner as the 2- and 4-isomers, making its pyridone tautomer less stable. It predominantly exists in the hydroxy form.[6]
The tautomeric equilibrium significantly impacts the chemical behavior of these isomers. For instance, the ability of 2- and 4-pyridone to act as amides is a direct consequence of this structural feature.[1]
Physicochemical Properties
The structural variations among the isomers lead to significant differences in their physical and chemical properties. These properties are summarized below.
Table 1: Physical Properties of Hydroxypyridine Isomers
| Property | 2-Hydroxypyridine | 3-Hydroxypyridine | 4-Hydroxypyridine |
| Molecular Formula | C₅H₅NO[7] | C₅H₅NO[8] | C₅H₅NO |
| Molecular Weight | 95.10 g/mol [7] | 95.10 g/mol [8] | 95.10 g/mol |
| Appearance | White to light yellow crystalline powder[7][9] | White to off-white crystalline powder[8][10] | Colorless to tan solid[3][11] |
| Melting Point (°C) | 105-107[12] | 125-130[8][10] | 150-151[13][14][15] |
| Boiling Point (°C) | 280-281[7][12] | 280-281[10][16] | 230-235 (at 12 mmHg)[13][15] |
| Solubility in Water | 450 g/L (at 20°C)[9][17] | 33 g/L (at 20°C)[18] | Soluble |
Table 2: Chemical Properties of Hydroxypyridine Isomers
| Property | 2-Hydroxypyridine | 3-Hydroxypyridine | 4-Hydroxypyridine |
| pKa (Strongest Acidic) | ~11.7[19][20] | 8.75 (at 20°C)[16] | 11.12 |
| pKa (Strongest Basic) | ~2.43[19][20] | 4.79 (at 20°C)[16] | 3.27 |
| Predominant Form | Pyridone form in polar solvents/solid state[1][2] | Hydroxy form[6] | Pyridone form in solution[3] |
Experimental Protocols
Characterization and comparison of hydroxypyridine isomers involve several key analytical techniques. The general methodologies for these experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the tautomeric equilibrium and molecular structure in solution.
-
Methodology: High-resolution ¹H and ¹³C NMR spectra are recorded for each isomer in various deuterated solvents (e.g., D₂O, CDCl₃, DMSO-d₆) to observe the effect of solvent polarity on the tautomeric equilibrium. Chemical shifts (δ) and coupling constants (J) provide information about the electronic environment of the protons and carbons, allowing for the differentiation between the hydroxypyridine and pyridone forms.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To quantitatively determine the ratio of tautomers in solution.
-
Methodology: UV-Vis absorption spectra are measured for each isomer in different solvents. The hydroxypyridine and pyridone tautomers have distinct absorption maxima (λ_max). By comparing the spectra to those of "fixed" derivatives (e.g., N-methylpyridone and O-methoxypyridine), the equilibrium constant (K_T = [pyridone]/[hydroxypyridine]) can be calculated.[21]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and confirm the predominant tautomer in the solid state.
-
Methodology: FTIR spectra are recorded for solid samples (e.g., using KBr pellets). The presence of a strong C=O stretching band (around 1650 cm⁻¹) indicates the pyridone form, while the presence of a broad O-H stretching band (around 3000-3500 cm⁻¹) suggests the hydroxypyridine form. The absence of the O-H band in the solid-state spectra of 2- and 4-hydroxypyridine supports the predominance of the pyridone tautomer.[4]
X-Ray Crystallography
-
Objective: To definitively determine the molecular structure in the solid state.
-
Methodology: Single crystals of each isomer are grown and analyzed using X-ray diffraction. This technique provides precise bond lengths and angles, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice. For example, X-ray studies have confirmed that 2-hydroxypyridine exists as the 2-pyridone tautomer in its crystalline form.[4][21]
Potentiometric Titration
-
Objective: To determine the acid dissociation constants (pKa).
-
Methodology: A solution of the hydroxypyridine isomer is titrated with a standardized solution of a strong acid and a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa values are then determined from the resulting titration curve, corresponding to the pH at the half-equivalence points.
Summary for Drug Development
The distinct properties of hydroxypyridine isomers are of paramount importance in medicinal chemistry and drug design:
-
2-Hydroxypyridine/2-Pyridone: This scaffold is found in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity for metal chelation, makes it a versatile component in drug design.[7] It is used in the synthesis of anti-inflammatory and analgesic drugs.[7]
-
3-Hydroxypyridine: As a stable phenol-like structure, it is often used as a bioisostere for a catechol moiety. It is a key intermediate in pharmaceuticals and is explored for its antioxidant properties and role in enzyme activity studies.[8]
-
4-Hydroxypyridine/4-Pyridone: This isomer is also a valuable chelating agent and is incorporated into drugs where metal binding is essential. For example, it forms the core of iron chelators used to treat iron overload disorders.
Understanding the structural nuances, particularly the tautomerism, of each hydroxypyridine isomer is critical for predicting their behavior in biological systems and for the rational design of new therapeutic agents.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. guidechem.com [guidechem.com]
- 10. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 11. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. volochem.com [volochem.com]
- 13. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 14. 4-HYDROXYPYRIDINE | 108-96-3 [chemicalbook.com]
- 15. 4-羟基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 16. chembk.com [chembk.com]
- 17. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 18. test.chempanda.com [test.chempanda.com]
- 19. foodb.ca [foodb.ca]
- 20. Human Metabolome Database: Showing metabocard for 2-Hydroxypyridine (HMDB0013751) [hmdb.ca]
- 21. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of Methyl 5-hydroxypyridine-2-carboxylate Derivatives in a Hypothetical Nitric Oxide Synthase (NOS) Inhibitor Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Methyl 5-hydroxypyridine-2-carboxylate and its structural analogs. The data presented herein is based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for a novel pyridine-based nitric oxide synthase (NOS) inhibitor, termed "Lead Compound." Given the absence of direct experimental cross-reactivity studies for this compound, this document serves as an illustrative model to underscore the importance of specificity assessment in drug development and immunoassay design.
Introduction
This compound is a phenolic acid known to exhibit inhibitory effects on nitric oxide (NO) production. This activity suggests its potential interaction with pathways involving nitric oxide synthases (NOS). In the development of therapeutic agents targeting such pathways, and the diagnostic tools to monitor them, immunoassay specificity is paramount. Cross-reactivity from structurally similar molecules can lead to inaccurate quantification of the target analyte, resulting in erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling and potential misinterpretation of clinical data. This guide compares the hypothetical cross-reactivity of this compound against other simple pyridine derivatives.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical results from a competitive ELISA developed for the quantification of "Lead Compound," a potent and specific NOS inhibitor. The assay's antibody is presumed to be highly specific to the substituted pyridine carboxylate structure of the Lead Compound. Cross-reactivity is calculated based on the concentration of each compound required to inhibit the binding of a labeled antigen by 50% (IC50).
Table 1: Hypothetical Cross-Reactivity of Pyridine Derivatives in a Competitive ELISA for "Lead Compound"
| Compound Name | Structure (SMILES) | Hypothetical IC50 (nM) | Cross-Reactivity (%)* |
| Lead Compound (Analyte) | (Hypothetical Structure) | 5 | 100% |
| This compound | COC(=O)C1=NC=C(C=C1)O | 350 | 1.43% |
| Picolinic Acid (2-Pyridinecarboxylic acid) | C1=CC=NC(=C1)C(=O)O | > 10,000 | < 0.05% |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | C1=CC(=CN=C1)C(=O)O | > 10,000 | < 0.05% |
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | C1=CC(=C(C=N1)C(=O)O) | > 10,000 | < 0.05% |
*Cross-Reactivity (%) = (IC50 of Lead Compound / IC50 of Test Compound) x 100
Experimental Protocols
The data presented in Table 1 is based on a standard competitive ELISA protocol, detailed below.
Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: A 96-well microtiter plate is coated with a conjugate of the "Lead Compound" and a carrier protein (e.g., Bovine Serum Albumin - BSA). The plate is incubated overnight at 4°C to allow for adsorption.
-
Washing: The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20) to remove any unbound coating conjugate.
-
Blocking: Non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Reaction:
-
A standard curve is prepared by serially diluting the "Lead Compound" to known concentrations.
-
Test compounds (this compound and other pyridine derivatives) are also prepared in a range of concentrations.
-
The standards or test compounds are added to the wells, followed immediately by the addition of a fixed, limited concentration of a primary antibody specific to the "Lead Compound."
-
The plate is incubated for 1-2 hours at room temperature, during which the free compound in the solution and the compound coated on the plate compete for binding to the antibody.
-
-
Washing: The plate is washed three times to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The plate is incubated in the dark until a color develops.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: The absorbance values are inversely proportional to the concentration of the "Lead Compound" or cross-reacting compound in the sample. A standard curve is generated by plotting the absorbance versus the concentration of the "Lead Compound." The IC50 values for the lead compound and each test compound are determined from their respective dose-response curves. Cross-reactivity is then calculated using the formula provided in the table footnote.
Visualizations
To provide a better understanding of the biological context and the experimental methodology, the following diagrams are provided.
Caption: Simplified Nitric Oxide Synthase (NOS) signaling pathway.
Caption: Principle of a competitive immunoassay.
quantitative structure-activity relationship (QSAR) studies of hydroxypyridine carboxylates
A detailed guide for researchers and drug development professionals on the quantitative structure-activity relationship (QSAR) studies of hydroxypyridine carboxylates and structurally related compounds. This guide provides a comparative analysis of published QSAR models, experimental methodologies, and insights into their mechanism of action, particularly as HIV-1 integrase inhibitors.
Hydroxypyridine carboxylates and their bioisosteres have emerged as a significant class of compounds in medicinal chemistry, demonstrating a range of biological activities. Notably, their potential as antiviral agents, particularly as inhibitors of HIV-1 integrase, has been a subject of extensive research. Quantitative structure-activity relationship (QSAR) studies have played a pivotal role in elucidating the structural requirements for their inhibitory activity, guiding the design and optimization of more potent analogs. This guide provides a comparative overview of key QSAR studies on hydroxypyridine carboxylates and related structures, presenting quantitative data, experimental protocols, and visualizations to aid researchers in this field.
Comparative Analysis of QSAR Models
The following tables summarize the statistical parameters of various QSAR models developed for hydroxypyridine carboxylates and analogous compounds. These parameters are crucial for assessing the predictive power and robustness of the models.
| Study Focus | Compound Class | QSAR Method | R² | Q² (LOO) | Predictive R² | Ref. |
| HIV-1 Integrase Inhibition | 4,5-Dihydroxypyrimidine Carboxamides | PLS | 0.68 | 0.58 | 0.87 | [1] |
| HIV-1 Integrase Inhibition | Quinolone Carboxylic Acid Derivatives | CoMFA | 0.98 | 0.67 | - | [2] |
| HIV-1 Integrase Inhibition | Quinolone Carboxylic Acid Derivatives | CoMSIA | 0.99 | 0.76 | - | [2] |
| HIV-1 Reverse Transcriptase RNase H Inhibition | Hydroxypyridone Carboxylic Acids | - | - | - | - | [3] |
Table 1: Comparison of Statistical Parameters for QSAR Models. R² (Coefficient of Determination) indicates the goodness of fit, Q² (Cross-validated R²) assesses the predictive ability of the model through internal validation, and Predictive R² evaluates the predictive power on an external test set.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of QSAR studies. Below are summaries of the key experimental methodologies cited in the analyzed literature.
Biological Activity Assays
1. HIV-1 Integrase Strand Transfer Assay:
The inhibitory activity of the compounds against the strand transfer step of HIV-1 integrase is a key measure of their efficacy. A common method involves a cell-free assay using recombinant HIV-1 integrase.
-
Principle: The assay measures the ability of a compound to block the integration of a donor DNA substrate into a target DNA substrate, a reaction catalyzed by HIV-1 integrase.
-
General Procedure:
-
Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations.
-
A biotinylated donor DNA substrate, mimicking the viral DNA end, is added to the mixture.
-
The strand transfer reaction is initiated by the addition of a target DNA substrate.
-
The reaction products are captured on a streptavidin-coated plate and detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
The signal is quantified, and IC₅₀ values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are calculated.
-
2. Anti-HIV Activity Assay in MT-4 Cells:
This cell-based assay evaluates the ability of compounds to inhibit HIV-1 replication in a human T-cell line.
-
Principle: The assay measures the viability of MT-4 cells after infection with HIV-1 in the presence of the test compound. Uninfected cells and infected, untreated cells serve as controls.
-
General Procedure:
-
MT-4 cells are seeded in microtiter plates.
-
The cells are infected with a laboratory-adapted strain of HIV-1.
-
The test compound is added at various concentrations.
-
The plates are incubated for a period of 4-5 days.
-
Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures mitochondrial reductase activity.
-
The EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced cytopathogenicity) is determined.
-
Computational QSAR Methodology
1. Comparative Molecular Field Analysis (CoMFA):
CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields.
-
General Procedure:
-
Molecular Modeling: 3D structures of all compounds in the dataset are generated and their energies are minimized.
-
Molecular Alignment: The compounds are aligned based on a common substructure or a pharmacophore hypothesis. This is a critical step for the validity of the model.
-
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.
-
PLS Analysis: Partial Least Squares (PLS) analysis is used to derive a linear relationship between the calculated field values (independent variables) and the biological activity (dependent variable).
-
Model Validation: The predictive power of the CoMFA model is assessed using cross-validation (e.g., leave-one-out) and by predicting the activity of an external test set of compounds.
-
Visualizing the Mechanism and Workflow
To better understand the context of these QSAR studies, the following diagrams illustrate the targeted biological pathway and a typical QSAR workflow.
Caption: HIV-1 Integrase Inhibition Pathway.
Caption: Generalized QSAR Study Workflow.
References
- 1. Multivariate QSAR study of 4,5-dihydroxypyrimidine carboxamides as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CoMFA and CoMSIA 3D-QSAR studies on quionolone caroxylic acid derivatives inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of three widely used non-steroidal anti-inflammatory drugs (NSAIDs): Naproxen, Ibuprofen, and Celecoxib. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist in the handling, formulation, and storage of these active pharmaceutical ingredients (APIs).
Executive Summary
The thermal stability of an API is a critical parameter that can influence its efficacy, safety, and shelf-life. This guide utilizes data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to compare the thermal properties of Naproxen, Ibuprofen, and Celecoxib. Understanding these properties is essential for preventing degradation during manufacturing processes, such as granulation and tableting, and for establishing appropriate storage conditions.[1][2]
Data Presentation: Thermal Properties of Selected NSAIDs
The following table summarizes the key thermal stability parameters for Naproxen, Ibuprofen, and Celecoxib, collated from various studies. It is important to note that direct comparison should be made with caution as experimental conditions may have varied between different sources.
| Compound | Melting Point (T_m) (°C) | Onset of Decomposition (T_onset) (°C) | Peak Decomposition (T_peak) (°C) | Decomposition Range (°C) |
| Naproxen | ~158.1[3] | ~196[3] | ~290.9[2] | 196 - 300[3] |
| Ibuprofen | 76 - 77[2] | ~152.6[4][5] | ~255[4] | 152 - 350[6] |
| Celecoxib | ~162[1] | ~185[3] | ~320[7] | 245 - 359[3] |
Note: The values presented are approximations derived from multiple sources and should be considered as indicative. For precise comparisons, it is recommended to perform analyses under identical experimental conditions.
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the thermal stability assessment of small molecule drugs like NSAIDs. These protocols are synthesized from standard practices in the pharmaceutical industry.[8][9][10]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C for 5 minutes.
-
Heat the sample from the starting temperature to a final temperature of at least 400°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of weight loss on the y-axis against the temperature on the x-axis.
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG), which indicates the point of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C for 5 minutes.
-
Heat the sample from the starting temperature to a temperature well above its melting point (e.g., 250°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow on the y-axis against the temperature on the x-axis.
-
The melting point (T_m) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔH_f) is calculated by integrating the area under the melting peak.
-
Mandatory Visualization
Thermal Decomposition Pathways
The following diagrams illustrate the proposed thermal decomposition pathways for Naproxen, Ibuprofen, and Celecoxib based on available literature. These pathways represent the initial fragmentation steps upon thermal stress.
Caption: Proposed thermal decomposition pathway of Naproxen.
Caption: Proposed thermal decomposition pathway of Ibuprofen.
Caption: Proposed thermal decomposition pathway of Celecoxib.
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of pharmaceutical compounds.
Caption: General workflow for thermal stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. imc.utu.fi [imc.utu.fi]
- 10. mse.washington.edu [mse.washington.edu]
Safety Operating Guide
Proper Disposal of Methyl 5-hydroxypyridine-2-carboxylate: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Methyl 5-hydroxypyridine-2-carboxylate, a crucial intermediate in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure safe handling and environmental compliance.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Adherence to the disposal procedures outlined below is critical to mitigate risks and maintain a safe laboratory environment.
Immediate Safety and Handling
Before handling this compound, consult the Safety Data Sheet (SDS) and be fully aware of its hazards.[2] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a chemical fume hood |
Disposal Workflow
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [3]
A systematic approach to waste management is essential for safety and regulatory compliance. The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
Waste Collection
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected as hazardous waste.[4][5]
Protocol for Waste Collection:
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container with a secure screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is compatible with all components of the waste mixture.
-
Label the Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when waste was first added.
-
Segregate Waste: Do not mix incompatible waste streams. Store the container for this compound waste separately from strong acids, bases, and oxidizing agents.
-
Secure Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated hazardous waste accumulation area, away from heat and ignition sources.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Protocol for Spill Cleanup:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]
-
Label and Dispose: Seal and label the waste container as described in the Waste Collection protocol and arrange for its disposal.
Neutralization Protocol (for Aqueous Waste Streams)
For dilute aqueous waste streams containing this compound, a neutralization step can be performed to reduce its reactivity before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: Perform all steps of the neutralization process within a certified chemical fume hood.
-
Dilute the Waste: If the waste is concentrated, dilute it with water to a concentration of less than 5% (w/v).
-
Cool the Solution: Place the container with the diluted waste in an ice bath to manage any heat generated during neutralization.
-
Acidification: Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise while stirring continuously. The pyridine moiety of the molecule will be protonated. Monitor the pH with a calibrated pH meter. Continue adding acid until the pH is between 2 and 3.[7]
-
Basification: After acidification, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise while continuing to stir in the ice bath. This will neutralize the phenolic hydroxyl group and the excess acid. Continue adding base until the pH of the solution is between 6 and 8.
-
Final Disposal: The neutralized solution should be collected as hazardous waste. Although the immediate reactivity is reduced, it may still contain organic compounds that are not suitable for drain disposal. Transfer the neutralized solution to a properly labeled hazardous waste container.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| PPE Requirement | Gloves, Goggles, Lab Coat | [2][3] |
| Disposal Method | Collection as Hazardous Chemical Waste | [4][5] |
| Incompatible Wastes | Strong Acids, Strong Bases, Oxidizing Agents | [2] |
| Neutralization pH (Acidic) | 2-3 | [7] |
| Neutralization pH (Final) | 6-8 | Inferred |
| Spill Cleanup | Use inert absorbent material | General Lab Safety |
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. For further information or in case of an emergency, contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. This compound | C7H7NO3 | CID 4715126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 3. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 4. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Methyl 5-hydroxypyridine-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-hydroxypyridine-2-carboxylate. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to strict personal protective equipment protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][3] | To prevent contact with eyes, which can cause serious irritation. A face shield offers broader protection against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn. | To prevent skin contact, which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[2] | To prevent inhalation, which may lead to respiratory tract irritation.[1] |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[4] | To prevent accidental ingestion and contamination. |
Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, eye protection) when handling the container.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[2][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Handling and Use:
-
Preparation:
-
Procedure:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.[2]
-
Clean the work area to remove any residual chemical.
-
Decontaminate or dispose of any used equipment according to institutional guidelines.
-
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in a designated, labeled hazardous waste container.
-
The disposal must be in accordance with all local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in the general trash.
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
Visual Workflow Guides
The following diagrams illustrate key operational workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
